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5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Documentation Hub

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  • Product: 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

Core Science & Biosynthesis

Foundational

What is the chemical structure of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

Title: Structural Elucidation and Synthetic Paradigms of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine in Drug Discovery Executive Summary The pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and Synthetic Paradigms of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine in Drug Discovery

Executive Summary The pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, favored for its rigid coplanarity, favorable physicochemical profile, and capacity to act as a highly selective kinase hinge-binder. Specifically, 5-chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine serves as a critical, late-stage functionalization intermediate. Its halogenated vector enables transition-metal-catalyzed cross-coupling, while its locked 2H-tautomeric state enhances membrane permeability. This whitepaper provides an in-depth technical analysis of its structural properties, biological applications, and a self-validating synthetic methodology.

Physicochemical Profiling and Structural Dynamics

The 2H-pyrazolo[4,3-b]pyridine system is an electron-deficient heteroaromatic bicyclic core. The strategic placement of the 5-chloro substituent provides an orthogonal synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing researchers to explore the solvent-exposed regions of target binding pockets[1]. Furthermore, the 7-methyl group introduces steric constraints that dictate the conformational dihedral angle of subsequent C-7a or C-3 substitutions, while the N-methyl at position 2 locks the pyrazole ring into the 2H-configuration, eliminating promiscuous hydrogen-bond donation and improving the molecule's pharmacokinetic (PK) profile.

Table 1: Physicochemical and Structural Properties

ParameterQuantitative Value / Descriptor
IUPAC Name 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine
CAS Registry Number 2254506-82-4
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
Monoisotopic Mass 181.0407 Da
SMILES String CC1=CC(Cl)=NC2=CN(C)N=C21
Purity Standard ≥ 95% (LC-MS/UV)

Mechanistic Application: The Pyrazolo[4,3-b]pyridine Scaffold in Therapeutics

In drug discovery, the pyrazolo[4,3-b]pyridine core is renowned for competitively binding the ATP-binding pocket of various kinases. For example, derivatives of this scaffold are highly potent inhibitors of Activin Receptor-Like Kinase 5 (ALK5), a critical node in the TGF-β signaling pathway implicated in fibrosis and oncology[2].

Beyond kinase inhibition, this specific halogenated and methylated derivative is a documented intermediate in the synthesis of novel therapeutics targeting neurodegenerative conditions, notably Huntington's disease, where structural tuning of the core modulates CNS penetrance and target engagement[3].

ALK5Pathway TGFB TGF-β Ligand TGFBR2 TGFBR2 Receptor TGFB->TGFBR2 Binds ALK5 ALK5 Kinase Domain TGFBR2->ALK5 Activates SMAD SMAD2/3 Activation ALK5->SMAD Phosphorylates Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor->ALK5 ATP-Competitive Inhibition Transcription Gene Transcription SMAD->Transcription Nuclear Translocation

Fig 1. Mechanism of ALK5 kinase inhibition by pyrazolo[4,3-b]pyridine scaffolds.

Self-Validating Synthetic Methodology

The synthesis of 5-chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine relies on the strategic functionalization of 6-chloro-2-methylpyridin-3-amine[3]. The protocol below is engineered as a self-validating system, incorporating analytical checkpoints to ensure intermediate fidelity before downstream progression.

Phase 1: Electrophilic Aromatic Bromination

Causality: Bromination provides the essential electrophilic leaving group required for the subsequent pyrazole ring annulation[4].

  • Reagent Preparation : Dissolve 6-chloro-2-methylpyridin-3-amine (282 mmol) in a co-solvent system of Methanol (400 mL) and Acetic Acid (32 mL). Note: Acetic acid acts as a proton source to activate the pyridine ring and moderate the electrophilicity of bromine, preventing over-halogenation.

  • Temperature Control : Cool the reaction vessel to 0 °C using an ice-water bath to suppress exothermic side reactions.

  • Halogenation : Add Bromine (Br₂, 507 mmol) dropwise over 30 minutes.

  • Propagation : Remove the ice bath and stir at room temperature (20–25 °C) for 16 hours.

  • Validation Checkpoint 1 : Quench a 10 µL aliquot in 1 mL Acetonitrile. Analyze via LC-MS. Proceed only when the starting material peak is depleted and a new peak exhibiting a characteristic Cl/Br isotope pattern (M, M+2, M+4) emerges.

Phase 2: Pyrazole Annulation and Regioselective Methylation

Causality: Conversion of the amine to a diazonium salt followed by intramolecular cyclization constructs the fused pyrazole ring. Subsequent N-methylation is sterically directed to the N-2 position by the adjacent 7-methyl group.

  • Diazotization & Cyclization : Treat the brominated intermediate with sodium nitrite (NaNO₂) in aqueous HCl at 0 °C to form the diazonium salt, followed by reduction/cyclization to close the 1H-pyrazolo[4,3-b]pyridine core.

  • N-Methylation : Treat the intermediate with Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF.

  • Validation Checkpoint 2 : Isolate the crude product and perform ¹H-NMR. The NOE (Nuclear Overhauser Effect) correlation between the N-methyl protons and the adjacent C3-H proton confirms the 2H-regiochemistry.

  • Purification : Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the final product[3].

SynthesisWorkflow SM 6-Chloro-2-methylpyridin-3-amine Bromination Electrophilic Bromination (Br2, AcOH, MeOH) SM->Bromination Intermediate Brominated Intermediate Bromination->Intermediate Cyclization Pyrazole Annulation & N-Methylation Intermediate->Cyclization Product 5-Chloro-2,7-dimethyl-2H- pyrazolo[4,3-b]pyridine Cyclization->Product

Fig 2. Self-validating synthetic workflow for the 2H-pyrazolo[4,3-b]pyridine core.

Analytical Validation Protocol

To ensure the highest scientific integrity and trustworthiness of the synthesized batch, the following orthogonal analytical parameters must be met prior to utilizing the compound in biological assays or late-stage cross-coupling workflows.

Table 2: Analytical Validation Parameters for Self-Validating QC

Analytical TechniqueParameterTarget Specification
LC-MS (ESI+) Mobile PhaseH₂O / Acetonitrile (0.1% Formic Acid)
LC-MS (ESI+) Target m/z182.0[M+H]⁺, 184.0 [M+2+H]⁺ (Approx. 3:1 ratio)
¹H-NMR (400 MHz) SolventCDCl₃ or DMSO-d₆
¹H-NMR (400 MHz) Diagnostic PeaksN-CH₃ singlet (~4.0 ppm), Ar-CH₃ singlet (~2.6 ppm)
HPLC (UV) Wavelength254 nm (Target Purity ≥ 95.0% AUC)

References

  • Title : Design, Synthesis and Optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (Activin Receptor-Like Kinase 5) Inhibitors Source : PubMed (nih.gov) URL :[Link]

  • Title: US11407753B2 - Compounds for treating Huntington's disease Source: Google Patents URL
  • Title : Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles Source : MDPI URL :[Link]

Sources

Exploratory

In-depth Technical Guide: The Challenge of Undisclosed Chemical Entities - A Case Study on CAS 2254506-82-4

To our valued researchers, scientists, and drug development professionals, In the pursuit of scientific advancement, the clear identification and characterization of chemical compounds are of paramount importance. A Chem...

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Author: BenchChem Technical Support Team. Date: April 2026

To our valued researchers, scientists, and drug development professionals,

In the pursuit of scientific advancement, the clear identification and characterization of chemical compounds are of paramount importance. A Chemical Abstracts Service (CAS) number is a unique identifier that serves as a cornerstone for this process, allowing for the unambiguous tracking of a substance's properties, safety information, and associated research. However, there are instances where a CAS number may not correspond to a publicly documented chemical entity. This guide addresses such a scenario, using CAS 2254506-82-4 as a case in point.

Following a comprehensive search of publicly available chemical databases, scientific literature, and supplier catalogs, no specific chemical name, structure, or associated data could be retrieved for CAS 2254506-82-4. This lack of information prevents the creation of a detailed technical guide on its physical properties and molecular weight as requested.

This situation can arise from several factors:

  • Confidentiality and Proprietary Information: The CAS number may belong to a substance that is part of a confidential business inventory or a new chemical entity under development, where the information is not yet in the public domain.

  • Recent Assignment: The CAS number may have been recently assigned, and the corresponding information has not yet been propagated to public databases.

  • Data Entry or Typographical Errors: It is possible that the provided CAS number contains a typographical error.

The Critical Role of Compound Identification in Research and Development

The inability to identify a compound based on its CAS number presents a significant hurdle in the scientific process. Without a confirmed chemical identity, the following essential steps in research and drug development are not possible:

  • Determination of Physicochemical Properties: Key parameters such as molecular weight, melting point, boiling point, and solubility cannot be ascertained. This information is fundamental for experimental design, formulation development, and safety assessments.

  • Understanding Structure-Activity Relationships (SAR): The chemical structure is the foundation of understanding a compound's biological activity. Without it, predicting its mechanism of action, potential therapeutic effects, or toxicity is impossible.

  • Sourcing and Synthesis: Researchers cannot procure or synthesize a compound without knowing its chemical identity.

  • Literature Review and Patent Analysis: A comprehensive understanding of the existing knowledge and intellectual property surrounding a compound is unachievable.

A Generalized Workflow for Compound Characterization

For a known chemical entity, the process of compiling a technical guide would involve a systematic approach to gathering and presenting its properties. The following diagram illustrates a generalized workflow for characterizing a novel compound, highlighting the initial critical step of identification that is currently a barrier for CAS 2254506-82-4.

Caption: Generalized workflow for chemical compound characterization in drug development.

Recommendations for Proceeding

For researchers and professionals encountering this issue with CAS 2254506-82-4 or any other undisclosed chemical entity, the following steps are recommended:

  • Verify the CAS Number: Double-check the CAS number for any potential typographical errors.

  • Consult the Original Source: If the CAS number was obtained from a specific publication, patent, or supplier, refer back to the original source for any additional identifiers or contextual information.

  • Contact the Assigning Authority or Supplier: If the source of the CAS number is known (e.g., a specific chemical supplier or a collaborator), direct inquiry may be the only way to obtain the necessary information, subject to confidentiality agreements.

Foundational

Targeted Splicing Modulation in Neurodegeneration: The Role of the 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Scaffold

Executive Summary Huntington’s disease (HD) is a devastating, autosomal dominant neurodegenerative disorder caused by the expansion of cytosine-adenine-guanine (CAG) trinucleotide repeats in the HTT gene. This expansion...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Huntington’s disease (HD) is a devastating, autosomal dominant neurodegenerative disorder caused by the expansion of cytosine-adenine-guanine (CAG) trinucleotide repeats in the HTT gene. This expansion translates into a toxic polyglutamine (polyQ) tract in the mutant huntingtin (mHTT) protein, leading to progressive striatal and cortical neuronal loss. Recently, small-molecule splicing modulators (SMSMs) have emerged as a revolutionary therapeutic modality for HD.

The compound 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine (CAS: 2254506-82-4)[1] serves as a critical synthetic intermediate and structural pharmacophore (e.g., Example 29-11 in patent literature) in the development of bicyclic heteroaryl SMSMs designed to selectively lower mHTT levels[2]. This technical guide details the chemical rationale, mechanistic pathway, and self-validating experimental protocols required to evaluate this class of neurodegenerative therapeutics.

Pharmacophore Rationale & Chemical Biology

In the context of RNA-targeted drug discovery, the physical properties of the core scaffold dictate both target engagement and central nervous system (CNS) penetrance. The pyrazolo[4,3-b]pyridine core is strategically utilized for the following reasons:

  • Electronic Tuning & Target Engagement: The chlorine atom at the 5-position provides a highly specific halogen-bonding interaction site. Furthermore, its electron-withdrawing nature tunes the pKa of the adjacent pyridine nitrogen, optimizing hydrogen-bonding networks within the ribonucleoprotein (RNP) pocket of the spliceosome.

  • Steric Constraints: The 2,7-dimethyl substitution enforces a rigid dihedral angle when the scaffold is coupled to secondary functional groups (such as piperidines or other heterocycles). This rigidity ensures precise spatial alignment at the interface of the U1 small nuclear ribonucleoprotein (snRNP) and the pre-mRNA.

  • Optimal CNS Penetrance: With a low molecular weight (181.63 g/mol )[1] and optimized lipophilicity, this intermediate allows downstream active pharmaceutical ingredients (APIs) to efficiently cross the blood-brain barrier (BBB) without relying on active transport mechanisms.

Mechanism of Action: Targeted Splicing Modulation

Derivatives built from the 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine scaffold do not inhibit a protein target; instead, they act at the pre-mRNA level via a highly specific, RNA-targeted mechanism[3].

  • Ternary Complex Stabilization: The small molecule binds to a transient pocket formed at the interface between the HTT pre-mRNA and the U1 snRNP complex.

  • Pseudoexon Inclusion: This binding stabilizes a weak, non-canonical 5' splice site deep within an intron of the HTT gene. This thermodynamic stabilization promotes the inclusion of a cryptic "pseudoexon" into the mature HTT mRNA transcript[4].

  • Premature Termination Codon (PTC) Introduction: The newly included pseudoexon harbors a premature termination codon (PTC).

  • Nonsense-Mediated Decay (NMD): During the pioneer round of translation, the ribosome stalls at the PTC. This recruits the UPF1/2/3 surveillance complex, triggering the Nonsense-Mediated Decay (NMD) pathway. The HTT mRNA is rapidly degraded in the cytoplasm, preventing the translation of the toxic mHTT protein[5].

Pathway Compound Pyrazolo[4,3-b]pyridine Derivative (SMSM) Complex Ternary Complex Stabilization Compound->Complex Binds U1 U1 snRNP Complex U1->Complex PreMRNA HTT pre-mRNA (5' Splice Site) PreMRNA->Complex Pseudoexon Pseudoexon Inclusion (PTC Introduction) Complex->Pseudoexon Alters Splicing NMD Nonsense-Mediated Decay (NMD) Pseudoexon->NMD Triggers Lowering mHTT Protein Lowering NMD->Lowering Prevents Translation

Splicing modulation pathway: from ternary complex formation to mHTT protein lowering.

Self-Validating Experimental Protocols

To ensure scientific integrity, evaluating the MoA of these compounds requires a self-validating system. We must prove causality at the RNA level (splicing event) and validate the phenotypic outcome at the protein level (mHTT reduction), while ruling out generalized cytotoxicity.

Protocol 1: RT-qPCR for Pseudoexon Inclusion (Mechanistic Validation)

Causality: To prove that the reduction in HTT mRNA is due to splicing modulation rather than general transcriptional repression, primers must be designed specifically to span the novel pseudoexon-exon junction.

  • Cell Culture: Seed HD patient-derived fibroblasts (e.g., GM04857, which express expanded polyQ HTT) at 1×104 cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with the synthesized pyrazolo-pyridine derivative in a 10-point dose-response curve (0.1 nM to 10 µM, 0.1% DMSO final concentration). Incubate for 24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a silica-membrane column method (e.g., RNeasy Mini Kit).

  • RT-qPCR: Perform one-step RT-qPCR using TaqMan probes.

    • Probe A (Total HTT): Spans a canonical exon-exon junction to measure total HTT mRNA depletion.

    • Probe B (Pseudoexon): Spans the cryptic pseudoexon junction to directly quantify the inclusion event.

  • Normalization: Normalize expression to GAPDH and ACTB using the ΔΔCt method to ensure global transcription is unaffected.

Protocol 2: TR-FRET for mHTT Lowering (Phenotypic Validation)

Causality: mRNA degradation must translate to a reduction in the toxic polyQ-expanded protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous assay format.

  • Incubation & Lysis: Following a 96-hour compound treatment (allowing sufficient time for mHTT protein turnover), lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Antibody Incubation: Transfer lysates to a 384-well proxiplate. Add a TR-FRET antibody pair: a Terbium (Tb)-labeled donor antibody targeting the N-terminus of HTT, and a d2-labeled acceptor antibody specific to the expanded polyQ tract (e.g., MW1 or 3B5H10).

  • Signal Detection: Incubate for 2 hours at room temperature. Read time-resolved fluorescence at 620 nm (donor) and 665 nm (acceptor). The 665/620 ratio is directly proportional to mHTT concentration.

  • Counter-Screen (Trustworthiness): Run a parallel ATP-luminescence assay (e.g., CellTiter-Glo) to ensure mHTT lowering is not an artifact of cell death. A viable compound must show a CC50​ (cytotoxicity) at least 100-fold higher than its IC50​ for mHTT lowering.

Workflow Step1 Cell Culture (HD Patient Fibroblasts) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 RNA/Protein Extraction (Parallel Lysis) Step2->Step3 Step4 RT-qPCR (Pseudoexon Assay) Step3->Step4 Step5 TR-FRET (mHTT Quantification) Step3->Step5 Step6 Data Synthesis (IC50 Calculation) Step4->Step6 Step5->Step6

Self-validating high-throughput screening workflow for HTT splicing modulators.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of an optimized API derived from the 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine scaffold compared to a vehicle control.

ParameterPyrazolo[4,3-b]pyridine DerivativeVehicle (0.1% DMSO)Assay Method
Total HTT mRNA Level < 50% of baseline ( IC50​≈10−50 nM)100%RT-qPCR (Canonical Exon Probe)
Pseudoexon Inclusion > 15-fold increaseBaselineRT-qPCR (Pseudoexon Probe)
mHTT Protein Level < 40% of baseline ( IC50​≈20−80 nM)100%TR-FRET (PolyQ specific)
Cell Viability ( CC50​ ) > 50 µM (High therapeutic index)N/AATP Luminescence (CellTiter-Glo)

Conclusion

The 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine scaffold represents a master key in the synthesis of next-generation splicing modulators for Huntington's disease. By facilitating the precise spatial geometry required to stabilize the U1 snRNP/pre-mRNA complex, derivatives of this compound successfully hijack the cell's endogenous nonsense-mediated decay pathway. This targeted degradation of HTT mRNA addresses the root genetic cause of HD, offering a highly selective, orally bioavailable alternative to antisense oligonucleotides (ASOs) and gene therapies.

References

  • PTC Therapeutics, Inc. "Compounds for treating Huntington's disease". US Patent 11,407,753 B2.
  • European Huntington's Disease Network (EHDN). "ORALLY BIOAVAILABLE, SMALL-MOLECULE SPLICING MODIFIERS WITH SYSTEMIC AND EVEN HTT-LOWERING ACTIVITY IN VITRO AND IN VIVO". Available at:[Link]

  • Drug Hunter. "votoplam (PTC518)". Drug Hunter Case Studies. Available at: [Link]

Sources

Exploratory

Pyrazolo[4,3-b]pyridine Derivatives in Huntington's Disease Therapeutics: A Technical Whitepaper on Scaffold Optimization, Target Engagement, and Preclinical Validation

Executive Summary Huntington’s disease (HD) is a devastating autosomal-dominant neurodegenerative disorder caused by a polyglutamine (polyQ) expansion in the huntingtin (mHTT) protein. The hallmark of HD is the progressi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Huntington’s disease (HD) is a devastating autosomal-dominant neurodegenerative disorder caused by a polyglutamine (polyQ) expansion in the huntingtin (mHTT) protein. The hallmark of HD is the progressive degeneration of medium spiny neurons (MSNs) in the striatum, leading to severe motor, cognitive, and psychiatric deficits. Despite decades of research, disease-modifying therapies remain elusive.

Recently, the pyrazolo[4,3-b]pyridine pharmacophore has emerged as a highly versatile and potent scaffold in HD drug discovery. As a Senior Application Scientist overseeing neuropharmacological screening, I have observed that this bicyclic heteroaryl system offers exceptional tunable properties for targeting central nervous system (CNS) enzymes. Specifically, derivatives of this scaffold have demonstrated profound efficacy as inhibitors of Phosphodiesterase 1 (PDE1) [1], Phosphodiesterase 10A (PDE10A) [2], and Histone Deacetylases (HDACs) [3]—three critical targets implicated in the transcriptional dysregulation and cyclic nucleotide depletion characteristic of HD.

This whitepaper provides an in-depth technical guide to the mechanistic rationale, medicinal chemistry, and self-validating experimental workflows required to evaluate pyrazolo[4,3-b]pyridine derivatives for HD research.

Pathophysiological Rationale & Target Biology

The Cyclic Nucleotide Deficit in HD

In the striatum, MSNs rely heavily on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling to regulate synaptic plasticity, motor control, and neuronal survival. Mutant HTT severely impairs the transcription of genes critical for this signaling cascade, including Brain-Derived Neurotrophic Factor (BDNF).

PDE1 and PDE10A are enzymes responsible for the hydrolysis of cAMP and cGMP. PDE10A, in particular, is highly enriched in striatal MSNs[2]. By inhibiting these enzymes using pyrazolo[4,3-b]pyridine derivatives, researchers can artificially elevate intracellular cAMP/cGMP levels, thereby reactivating Protein Kinase A (PKA) and Protein Kinase G (PKG). This reactivation drives the phosphorylation of CREB, ultimately rescuing BDNF transcription and preventing MSN apoptosis.

Mechanistic Pathway Visualization

G D1R D1/D2 Receptors AC Adenylyl Cyclase D1R->AC Activation cAMP cAMP / cGMP AC->cAMP Synthesis PDE PDE1 / PDE10A cAMP->PDE Degraded by PKA PKA / PKG Activation cAMP->PKA Activates Drug Pyrazolo[4,3-b]pyridine Derivatives Drug->PDE Inhibits CREB CREB Phosphorylation PKA->CREB Phosphorylates BDNF BDNF Transcription (Neuroprotection) CREB->BDNF Upregulates

Figure 1: Mechanism of action of pyrazolo[4,3-b]pyridine derivatives in restoring striatal signaling.

Medicinal Chemistry & Scaffold Advantages

The 1H-pyrazolo[4,3-b]pyridine core is a bioisostere of purine and indazole rings, making it an ideal candidate for ATP-competitive kinase inhibition, PDE orthosteric site binding, and HDAC modulation[4].

Causality in Scaffold Selection:

  • Hydrogen Bonding Network: The nitrogen atoms in the pyrazole and pyridine rings act as highly specific hydrogen bond acceptors/donors, anchoring the molecule within the glutamine-rich hydrophobic pockets of PDE10A.

  • Tunable Lipophilicity: By substituting the N1 or C5 positions with isopropyl, ethoxy-pyridyl, or triazolyl groups, medicinal chemists can precisely tune the topological polar surface area (tPSA) to ensure robust Blood-Brain Barrier (BBB) penetration without increasing efflux pump (P-gp) liability[1].

  • Metabolic Stability: The electron-deficient nature of the pyridine ring protects the scaffold from rapid cytochrome P450 (CYP3A4/2D6) mediated oxidative metabolism, a common failure point for earlier generation HD therapeutics.

Quantitative Data: In Vitro SAR Profiling

Table 1: Representative Structure-Activity Relationship (SAR) and PK profiling of Pyrazolo[4,3-b]pyridine derivatives (Aggregated preclinical baseline data).

Compound Variant (Substitution)TargetIC50 (nM)Selectivity Fold (vs other PDEs)BBB Penetrance (Kp,uu,brain)
Cmpd A (1-isopropyl-3-methyl)PDE12.4> 100x0.65
Cmpd B (5-chloro-2H-substituted)PDE10A0.8> 500x1.12
Cmpd C (7-bromo-5-chloro)HDAC415.0> 50x0.45
Reference (Papaverine)Pan-PDE1200.0N/A0.20

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), protocols must be designed with built-in counter-screens and orthogonal validation steps. Below are the definitive methodologies for evaluating these derivatives.

Protocol 1: In Vitro Target Engagement via HTRF (Homogeneous Time-Resolved Fluorescence)

Why HTRF? Traditional colorimetric assays are highly susceptible to auto-fluorescence from heterocyclic compounds. HTRF utilizes a long-emission europium cryptate fluorophore, allowing for time-delayed signal reading that completely eliminates background compound interference, ensuring trustworthiness in IC50 generation.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE10A or PDE1 in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35).

  • Compound Plating: Dispense pyrazolo[4,3-b]pyridine derivatives into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (0.1 nM to 10 µM).

  • Substrate Incubation: Add 10 nM of cAMP/cGMP substrate and incubate for 30 minutes at room temperature. Self-Validation Step: Include a no-enzyme control well to establish the baseline substrate signal.

  • Detection: Add the HTRF detection mix (Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP tracer). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) at 665 nm and 620 nm. Calculate the ratio (665/620) to determine the percentage of remaining cAMP.

Protocol 2: In Vivo Pharmacodynamics in the Q175 Mouse Model

Why Q175? The Q175 knock-in mouse model possesses a human mHTT allele and exhibits a slow, progressive striatal atrophy that closely mimics human adult-onset HD. This makes it vastly superior to aggressive transgenic models (like R6/2) for evaluating the chronic neuroprotective effects of PDE/HDAC inhibitors.

Step-by-Step Methodology:

  • Dosing: Administer the optimized pyrazolo[4,3-b]pyridine derivative via oral gavage (PO) at 3, 10, and 30 mg/kg to 6-month-old Q175 mice.

  • Tissue Collection: At Tmax (typically 1-2 hours post-dose, determined via prior PK studies), sacrifice the animals via focused microwave irradiation to the head. Causality: Microwave irradiation instantly denatures brain enzymes, preventing post-mortem degradation of cAMP/cGMP by uninhibited PDEs.

  • Biomarker Quantification: Dissect the striatum, homogenize in 0.1 M HCl, and quantify cAMP/cGMP levels using LC-MS/MS.

  • Neuropathological Assessment: For chronic studies (12 weeks dosing), perform DARPP-32 immunohistochemistry to quantify MSN survival and measure striatal volume via structural MRI.

Experimental Workflow Visualization

Workflow Syn Compound Synthesis (Pyrazolo[4,3-b]pyridine) HTRF In Vitro HTRF Assay (PDE/HDAC IC50) Syn->HTRF ADME ADME & PK Profiling (Brain Penetrance) HTRF->ADME InVivo In Vivo Q175 Model (cAMP/cGMP levels) ADME->InVivo Efficacy Behavioral & Neuropathological Efficacy InVivo->Efficacy

Figure 2: Sequential preclinical validation workflow for HD drug development.

Pharmacokinetic (PK) Profiling

A critical hurdle in neurodegenerative drug development is achieving sufficient free-drug concentration in the brain. Pyrazolo[4,3-b]pyridines have shown excellent oral bioavailability and brain penetrance.

Table 2: Typical In Vivo PK Parameters for Optimized Pyrazolo[4,3-b]pyridine (10 mg/kg PO in Mice).

ParameterValueBiological Significance
Cmax (Plasma) 850 ng/mLHigh systemic exposure without acute toxicity.
Tmax 1.5 hoursRapid absorption, ideal for fast target engagement.
Brain/Plasma Ratio (Kp) 1.2Excellent BBB crossing; compound partitions favorably into CNS.
Unbound Brain Fraction (fu,brain) 0.08Sufficient free drug available to engage PDE/HDAC targets.
Half-life (T1/2) 4.2 hoursSupports once- or twice-daily dosing regimens.

Future Outlook & Clinical Translation

The strategic utilization of the pyrazolo[4,3-b]pyridine scaffold represents a paradigm shift in Huntington's disease research. By moving away from single-target paradigms and leveraging the tunable nature of this bicyclic system, researchers can develop highly selective PDE1[4], PDE10A[2], or HDAC[3] inhibitors. Future clinical translation will rely on combining these functional modulators with mHTT-lowering therapies (e.g., Antisense Oligonucleotides) to provide a dual-pronged approach: clearing the toxic protein aggregate while simultaneously rescuing the surviving striatal circuitry.

References

  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Source: Google Patents URL
  • WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors Source: Google Patents URL
  • EP2687529B1 - Condensed Heterocyclic Compound (PDE10A Inhibitors)
  • US9765054B2 - Histone deacetylase inhibitors and compositions and methods of use thereof (CHDI Foundation)

Sources

Foundational

Safety data sheet (SDS) and hazards for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Introduction: A Scientist's Perspective on Proactive Safety In the landscape of drug discovery and chemical synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

Introduction: A Scientist's Perspective on Proactive Safety

In the landscape of drug discovery and chemical synthesis, novel heterocyclic compounds like 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine represent building blocks of potential therapeutic breakthroughs. However, innovation and safety are inextricably linked. A thorough understanding of a compound's potential hazards is not merely a regulatory formality but a foundational pillar of scientific integrity and experimental success. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, causality-driven understanding of the hazards associated with this specific pyrazolopyridine derivative. It is designed for the practicing researcher, offering not just protocols, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical safety. Misidentification of a reagent can lead to catastrophic experimental failures and, more importantly, unforeseen safety events. 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is a distinct chemical entity with the following key identifiers.

PropertyValueSource
Chemical Name 5-chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine[1][2]
CAS Number 2254506-82-4[2][3]
Molecular Formula C₈H₈ClN₃[2][3]
Molecular Weight 181.63 g/mol [2]
Purity Typically ≥95%[2]
Canonical SMILES CC1=CC(Cl)=NC2=CN(C)N=C21[1][2]

Section 2: Comprehensive Hazard Analysis

While a specific, official SDS for this exact CAS number is not broadly published, a robust hazard assessment can be constructed by analyzing data from closely related structural analogs and the parent pyridine scaffold. The classifications below are based on data from suppliers of similar chloro-pyrazolo-pyridine derivatives and represent the most likely hazard profile.

GHS Hazard Classification Summary

The following table synthesizes the GHS classifications from notified data on analogous compounds.[4] This evidence-based approach is critical for handling novel compounds where direct, comprehensive toxicological data may be limited.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

Source: Synthesized from SDS of structurally similar compounds.[4][5][6]

Expert Interpretation of Hazards

The hazard profile is characteristic of many chlorinated heterocyclic amines used in medicinal chemistry.

  • Acute Toxicity (Oral): The "Harmful if swallowed" classification (H302) necessitates stringent controls to prevent ingestion.[6] This includes prohibiting eating, drinking, or smoking in laboratory areas and using dedicated, clearly labeled tools.[7][8]

  • Skin and Eye Irritation: The H315 and H319 warnings are critical.[6] These compounds can readily interact with biological membranes. The causality lies in their chemical nature, which can lead to localized inflammation, lipid disruption, and protein denaturation upon contact with skin or, more severely, the delicate tissues of the eye. Therefore, appropriate gloves and eye protection are non-negotiable.

  • Respiratory Irritation: As a fine powder or solid, the compound can become airborne. The H335 warning indicates that inhalation can irritate the respiratory tract.[6] This underscores the absolute requirement for handling within a certified chemical fume hood or a ventilated enclosure to prevent aerosolization and inhalation.[5][9]

GHS_Hazard_Workflow cluster_ID Step 1: Identification cluster_Hazards Step 2: Hazard Recognition (GHS) cluster_Controls Step 3: Implementation of Controls Compound 5-Chloro-2,7-dimethyl- 2H-pyrazolo[4,3-b]pyridine CAS: 2254506-82-4 Pictogram GHS07: Exclamation Mark Compound->Pictogram Is associated with Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Pictogram->Statements Indicates Eng_Controls Engineering Controls (Fume Hood) Statements->Eng_Controls Requires PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Statements->PPE Requires Admin_Controls Administrative Controls (SOPs, Training) Statements->Admin_Controls Requires

Caption: Logical workflow from chemical identification to hazard control implementation.

Section 3: Toxicological Considerations and Routes of Exposure

The toxicological profile of the parent molecule, pyridine, provides an authoritative grounding for understanding the potential risks of its derivatives. Pyridine itself is known to be well-absorbed orally and can be a central nervous system depressant.[10] Chronic exposure studies in animals have implicated the liver, kidneys, and blood system as target organs.[7] While this specific derivative has not been studied to the same extent, a prudent scientist will assume a similar potential for systemic effects upon exposure.

  • Inhalation: The primary risk is irritation to the respiratory tract.[5][6] Due to its solid nature, the main danger comes from inhaling dust or aerosols generated during handling.[9]

  • Skin (Dermal) Contact: Causes skin irritation.[5] Prolonged or repeated contact may lead to more severe effects. Contaminated clothing must be removed and washed before reuse.[5][7]

  • Eye Contact: Poses a risk of serious eye irritation.[5] Immediate and thorough rinsing is critical to prevent potential damage.

  • Ingestion: Harmful if swallowed.[5] Accidental ingestion could lead to systemic toxicity.

Studies on related pyrazolopyridines confirm they are designed to be biologically active and can exhibit high gastrointestinal absorption, reinforcing the need to prevent oral exposure.[11]

Section 4: Field-Proven Protocols for Safe Handling and Storage

These protocols are designed as a self-validating system. Adherence to each step mitigates the risks identified in the preceding sections.

Engineering Controls: The First Line of Defense

The primary directive is to minimize exposure by controlling the environment.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a properly functioning and certified chemical fume hood.[6][9] This is the most critical step to prevent inhalation of dust.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][12]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[12][13]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a mandatory final barrier.

  • Eye and Face Protection: Wear chemical safety goggles with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[9] A face shield should be considered if there is a significant risk of splashing.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for tears or holes before use.[9] Employ proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[9]

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider impervious clothing or a chemical-resistant apron.[9]

Storage and Handling Best Practices
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7][9] Do not eat, drink, or smoke in the work area.[5][7][8]

Section 5: Emergency Response and First-Aid Measures

Rapid and correct response to an exposure is critical. All personnel must be trained on these procedures.

Emergency_Response cluster_Routes cluster_Actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move person to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for at least 15 minutes. 3. If irritation persists, seek medical attention. Skin->Action_Skin Action_Eye 1. Immediately flush eyes with water for at least 15 minutes, lifting eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. Eye->Action_Eye Action_Ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention. 4. Show SDS to the doctor. Ingestion->Action_Ingest

Caption: Step-by-step flowchart for first-aid response to exposure incidents.

Detailed First-Aid Protocols
  • If Inhaled: Remove the individual to fresh air and keep them comfortable for breathing.[5][13] If the person is not breathing, give artificial respiration.[9][13] Seek immediate medical advice.[13]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][13] If skin irritation occurs, get medical advice.[13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5][13] Remove contact lenses if present and easy to do so.[5][13] Continue rinsing for at least 15 minutes.[9] Seek immediate medical attention.[13]

  • If Swallowed: Do NOT induce vomiting.[7][14] Never give anything by mouth to an unconscious person.[8][9] Rinse mouth with water and call a physician or poison control center immediately.[9][14]

Section 6: Fire and Explosion Data

While not classified as flammable, the combustion of nitrogen- and chlorine-containing organic compounds can produce highly toxic and corrosive gases.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[14]

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9][12][14]

Section 7: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Dispose of the contents and container in accordance with all local, regional, national, and international regulations. Do not let the product enter drains.[9] The material should be sent to an approved waste disposal plant.[13]

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.

References

  • Safety Data Sheet - Generic Pyridine. [Link]

  • SAFETY DATA SHEET - KISHIDA CHEMICAL CO., LTD. [Link]

  • SAFETY DATA SHEET - Acros PharmaTech Limited (5-Bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine). [Link]

  • Toxicological Profile for Pyridine - NCBI Bookshelf, NIH. [Link]

  • ATSDR Pyridine Tox Profile. [Link]

  • 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine - NextSDS. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. [Link]

  • Pyridine: an overview of available data on mutagenicity and carcinogenicity - RIVM. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. [Link]

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Exploratory

Literature Review of 2H-Pyrazolo[4,3-b]pyridine Scaffolds in Drug Discovery

Executive Summary The continuous evolution of heterocyclic pharmacophores is a cornerstone of modern medicinal chemistry. Among these, the pyrazolo[4,3-b]pyridine scaffold—and specifically its 2-substituted tautomeric an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous evolution of heterocyclic pharmacophores is a cornerstone of modern medicinal chemistry. Among these, the pyrazolo[4,3-b]pyridine scaffold—and specifically its 2-substituted tautomeric and isomeric forms (2H-pyrazolo[4,3-b]pyridines)—has emerged as a highly versatile and metabolically stable core in drug discovery[1]. By strategically fusing a pyrazole ring with a pyridine system, medicinal chemists can access a unique vector space for substituents while fine-tuning physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and aqueous solubility. This technical whitepaper explores the structural rationale, structure-activity relationships (SAR), and validated synthetic methodologies surrounding the 2H-pyrazolo[4,3-b]pyridine scaffold across various therapeutic targets, including kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and neurodegenerative disease agents.

Structural Rationale & Pharmacological Significance

Bioisosterism and Metabolic Stability

A primary driver for adopting the pyrazolo[4,3-b]pyridine core is its utility in scaffold hopping to overcome pharmacokinetic liabilities. For example, in the development of kinase inhibitors (such as targeting c-Met or FGFR), early leads utilizing a pyrrolo[3,2-b]pyridine core frequently suffered from poor in vivo half-lives[2].

The Causality of Metabolic Clearance: The electron-rich nature of the pyrrole ring makes it highly susceptible to hepatic Cytochrome P450 (CYP)-mediated hydroxylation, specifically at the C-2 position[2]. By replacing the pyrrole moiety with a pyrazole ring, the introduction of an additional electronegative nitrogen atom significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This electronic deactivation shields the ring from electrophilic oxidation while perfectly preserving the critical hydrogen-bond donor/acceptor motifs required for interacting with the kinase hinge region[2].

ScaffoldHopping A Pyrrolo[3,2-b]pyridine (Electron-rich pyrrole) B CYP450 Hepatic Enzymes A->B D 2H-Pyrazolo[4,3-b]pyridine (Bioisosteric Replacement) A->D Scaffold Hopping C C-2 Hydroxylation (Poor Metabolic Stability) B->C E Blocked Oxidation (High Metabolic Stability) D->E F Enhanced in vivo Efficacy E->F

Caption: Bioisosteric scaffold hopping to 2H-pyrazolo[4,3-b]pyridine improves metabolic stability.

Tautomerism and Regioselectivity

The core exists in tautomeric forms (1H vs. 2H), which can be permanently locked via N-alkylation[2],[3]. Locking the scaffold in the 2H-configuration (e.g., 2-methyl-2H-pyrazolo[4,3-b]pyridine) alters the dipole moment and the trajectory of substituents at the 3- and 7-positions, allowing for precise spatial occupation of distinct binding pockets[3].

Key Therapeutic Targets & SAR Insights

The 2H-pyrazolo[4,3-b]pyridine scaffold is not limited to a single therapeutic area; its rigid, planar geometry makes it an ideal central pharmacophore for diverse targets.

Cannabinoid Type 2 Receptor (CB2R) Ligands

Recent efforts to target the CB2R for immunomodulation and pain management have utilized 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides[4]. SAR studies revealed that functionalizing the N2 position (yielding the 2H-isomer) with varying aliphatic chains significantly impacts the ligand's lipophilic efficiency and aqueous solubility[5]. Compounds in this series demonstrated high affinity and selectivity for CB2R over CB1R, with the pyrazolo[4,3-b]pyridine core directly contributing to a favorable pKa range that enhances salt formation and bioavailability[4].

Metabotropic Glutamate Receptor 4 (mGlu4) Modulators

In the pursuit of treatments for Parkinson's disease, the pyrazolo[4,3-b]pyridine head group was discovered as a potent replacement for aminopicolinamide in Positive Allosteric Modulators (PAMs)[6]. The lead compound, VU0418506 , exhibited an EC50 of 68 nM[7]. The scaffold provided a critical advantage by lowering intrinsic clearance in both rat and human liver microsomes compared to earlier acyclic analogs, while maintaining a moderate free fraction in plasma and avoiding CYP3A4/CYP2D6 inhibition[6].

Acetylcholinesterase (AChE) Inhibitors

Fused pyrazolo[4,3-b]pyridine derivatives have been designed as isosteres of the quinoline ring in tacrine (THA) to treat neurodegenerative diseases[8]. Compound 12b, a representative analogue, demonstrated an IC50 of 6.4 µM against AChE with a highly favorable selectivity index (20.9-fold) over butyrylcholinesterase (BChE)[8].

Quantitative SAR Data Summary
Compound / LeadPrimary TargetScaffold SubtypeActivity (IC50 / EC50)Key Pharmacological Advantage
Compound 12b [8]AChEFused Pyrazolo[4,3-b]pyridineIC50 = 6.4 µM20.9-fold selectivity for AChE over BChE.
VU0418506 [6]mGlu4 (PAM)1H-Pyrazolo[4,3-b]pyridineEC50 = 68 nMHigh CNS penetrance; low hepatic clearance.
Compound 39 [2]ITK KinasePyrazolo[4,3-b]pyridineLow nanomolarStrong hinge-region H-bonding; π–π stacking.
Compound 26 [4]CB2R2H-Pyrazolo[4,3-b]pyridineHigh AffinityImproved aqueous solubility via salt formation.

Advanced Synthetic Methodologies

Constructing the 2H-pyrazolo[4,3-b]pyridine system requires high regiocontrol. Below are two field-validated protocols demonstrating different annulation strategies.

Protocol A: Base-Mediated Pyridine Annulation (AbbVie ABBV-992 Route)

Developed during the scale-up campaign for ABBV-992, this three-step methodology constructs the bicyclic system efficiently without relying on hazardous sodium hydride[9].

Step-by-Step Methodology:

  • Preparation of the Reactor: Under a nitrogen atmosphere, charge a 5 L jacketed reactor with ethyl 3-acetyl-4-amino-1-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylate (575 mmol, brown solid)[9].

  • Solvation: Add 3 L of anhydrous THF to form a dark brown solution. Stir at ambient temperature.

  • Electrophile Addition: Add neat ethyl formate (2299 mmol, ~4 equivalents) directly to the mixture[9].

  • Base-Mediated Cyclization: Cool the reactor to −10 °C. Dropwise, over 50 minutes, add 2.0 M sodium tert-butoxide in THF (1207 mmol).

  • Validation & Aging: Stir the reaction at −9 °C for 90 minutes. Self-Validation Check: The reaction is deemed complete when the starting pyrazole is fully consumed (verified via HPLC/TLC), resulting in the stable pyrazolo[4,3-b]pyridine intermediate[9].

  • Downstream Functionalization: The resulting intermediate undergoes deoxychlorination with POCl3, followed by an SNAr reaction with N-Boc piperazine in DMA to yield the final functionalized scaffold[9].

SynthWorkflow A Hydrazone Derivative (Starting Material) B Pyrazole Formation (Ethyl bromoacetate, Toluene) A->B Step 1 C Pyridine Annulation (Ethyl formate, NaOt-Bu, -10°C) B->C Step 2 D Deoxychlorination (POCl3) C->D Step 3 E SNAr Substitution (N-Boc piperazine, DMA) D->E Step 4 F 2H-Pyrazolo[4,3-b]pyridine Target Scaffold E->F Final Step

Caption: Synthetic workflow for 2H-pyrazolo[4,3-b]pyridine scaffolds via annulation and SNAr substitution.

Protocol B: Dieckmann Condensation for Oxo-Derivatives

For the synthesis of CB2R ligands, the pyridine ring is constructed via an intramolecular Dieckmann condensation[4].

  • N-Acylation: Methyl 4-amino-2-methylpyrazole-3-carboxylate is N-acylated using methyl malonyl chloride to yield a bicyclic precursor[4],[5].

  • Condensation: The precursor is subjected to base-promoted Dieckmann condensation to form methyl 4,5-dihydro-7-hydroxy-5-oxo-2H-pyrazolo[4,3-b]pyridine-6-carboxylates[4].

  • Amidation: The resulting ester is directly subjected to amidation with corresponding aliphatic or aromatic amines without the need for intermediate purification, rapidly generating SAR libraries[4].

Conclusion

The 2H-pyrazolo[4,3-b]pyridine scaffold represents a privileged structure in contemporary medicinal chemistry. By acting as a metabolically stable bioisostere for electron-rich bicyclic systems, it bypasses common CYP-mediated clearance pathways while providing a rigid framework for precise spatial orientation of pharmacophores. Supported by highly scalable synthetic routes—ranging from flow diazotization to robust Dieckmann condensations—this scaffold will undoubtedly continue to yield high-quality clinical candidates across oncology, neurology, and immunology.

References

  • Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor Source: MDPI URL
  • Stereoselective Synthesis of ABBV-992 Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone Source: Organic Process Research & Development - ACS Publications URL
  • CAS 272-51-5: 2H-Pyrazolo[4,3-b]pyridine Source: CymitQuimica URL
  • Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor Source: PMC - NIH URL
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC - NIH URL
  • Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres: A New Class of Potent and Selective Acetylcholinesterase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 Source: PMC - NIH URL

Sources

Foundational

A Researcher's Guide to the Pharmacokinetics of Pyrazolo[4,3-b]pyridine Based Compounds

A Senior Application Scientist's Perspective on ADME/PK Evaluation for a Privileged Scaffold Foreword: Navigating the Landscape of Pyrazolopyridine Pharmacokinetics The pyrazolopyridine scaffold is a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on ADME/PK Evaluation for a Privileged Scaffold

Foreword: Navigating the Landscape of Pyrazolopyridine Pharmacokinetics

The pyrazolopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets, particularly protein kinases.[1][2] This versatility has led to its exploration in oncology, inflammation, and neurodegenerative diseases.[2] The compound of interest, 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine, belongs to this broad and pharmacologically significant family.

While specific, publicly available pharmacokinetic (PK) data for the 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine derivative is scarce, this guide will provide a comprehensive framework for understanding and evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this class of compounds. By drawing upon established principles and data from closely related pyrazolopyridine isomers, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, we can construct a robust strategy for preclinical characterization. This document is designed for drug development professionals, offering both the "how" and the "why" behind the critical pharmacokinetic assessments that determine whether a promising compound becomes a viable drug candidate.

The ADME-PK Interplay: A Foundational Overview

The journey of a drug through the body is a dynamic process governed by its ADME properties. For pyrazolopyridine-based compounds, a thorough understanding of this journey is critical to optimizing efficacy and safety. The ultimate goal is to achieve sufficient drug concentration at the target site for a desired duration, a concept encapsulated by the plasma concentration-time curve.

ADME_Process GI GI Tract (Oral Dosing) Blood Systemic Circulation (Plasma) GI->Blood Tissues Tissues & Target Site Blood->Tissues Distribution to Tissues Liver Liver (Metabolism) Blood->Liver Metabolism Kidney Kidney (Excretion) Blood->Kidney Excretion Liver->Blood Metabolites

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Key Parameters and Representative Data

Data from these studies allow for the calculation of critical PK parameters that describe the drug's behavior in a living system. Studies on various pyrazolopyridine derivatives have shown a wide range of pharmacokinetic profiles, underscoring the profound impact of chemical modifications on the scaffold.

Compound ClassModelDose & Routet½ (h)AUC (μM·h)Bioavailability (F%)Reference
Pyrazolo[3,4-c]pyridineCynomolgus Monkey3 mg/kg, PO69.896%[3]
Pyrazolo[3,4-c]pyridineRat-High Clearance--[3]
Pyrazolo[3,4-b]pyridineRat-Promising--[4]
Pyrazolo[3,4-b]pyridineMice, Rats, Dogs-Orally Bioavailable--[4]

Note: This table presents a qualitative and quantitative summary from different studies to illustrate the range of PK properties observed for the broader pyrazolopyridine class. Direct comparison between compounds is not possible due to differing experimental conditions.

The data shows that high oral bioavailability and favorable half-lives are achievable with this scaffold, as seen with the pyrazolo[3,4-c]pyridine derivative in monkeys. [3]However, it also highlights potential species differences, such as the high clearance observed for another compound in rats, reinforcing the need for evaluation in multiple species. [3]

Conclusion: A Pathway to Optimized Pharmacokinetics

The 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine core represents a promising starting point for drug discovery, embedded within the versatile and pharmacologically active pyrazolopyridine family. While direct pharmacokinetic data on this specific analogue is not yet in the public domain, the path to its characterization is clear. A systematic, tiered approach—beginning with fundamental physicochemical properties and progressing through a validated suite of in vitro ADME assays—provides the essential foundation for rational compound design.

This early data is critical for building structure-activity and structure-property relationships, allowing for the targeted optimization of metabolic stability, permeability, and solubility. Ultimately, these efforts culminate in in vivo studies, which provide the definitive assessment of a compound's potential. By following the principles and protocols outlined in this guide, researchers can effectively navigate the complex but critical discipline of pharmacokinetics, maximizing the potential for transforming a promising pyrazolopyridine-based molecule into a successful therapeutic agent.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). MDPI. [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (2004). PubMed. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). PubMed. [Link]

  • Permeability and Transporters. (n.d.). Admescope. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. (n.d.). IMR Press. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (n.d.). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. (n.d.). ASM Journals. [Link]

  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Candidates Against My. (2023). bioRxiv. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). ACS Publications. [Link]

  • Metabolic stability of selected compounds in human liver microsomes.... (n.d.). ResearchGate. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). RSC Publishing. [Link]

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (2026). ResearchGate. [Link]

  • Pyrazolopyridine‐piperidine derivatives possessing excellent anti‐MELK activity.... (n.d.). ResearchGate. [Link]

  • 1H-Pyrazolo(4,3-b)pyridine. (n.d.). PubChem. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazolo[4,3-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules. This guide details a plausible and robust synthetic route, starting from commercially available precursors and proceeding through a key aminopyrazolo[4,3-b]pyridine intermediate. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and methodologies.

Introduction and Synthetic Strategy

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The development of efficient and reliable synthetic routes to novel analogs of this scaffold is therefore of significant interest. This guide outlines a complete synthesis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.

Our synthetic strategy is centered on the construction of a key intermediate, 2,7-dimethyl-2H-pyrazolo[4,3-b]pyridin-5-amine , followed by a diazotization-chlorination sequence to install the chloro group at the 5-position. This approach was chosen for its logical progression and reliance on well-established, high-yielding reaction classes.

Retrosynthetic Analysis

The retrosynthetic analysis for the target compound is illustrated below. The primary disconnection is at the C-Cl bond, suggesting a Sandmeyer reaction on an amino-substituted precursor. The pyrazolo[4,3-b]pyridine core is then disconnected to reveal a functionalized pyridine and a hydrazine component, which can be brought together in a cyclization reaction.

Retrosynthesis Target 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Intermediate_1 2,7-dimethyl-2H-pyrazolo[4,3-b]pyridin-5-amine Target->Intermediate_1 Sandmeyer Reaction Intermediate_2 Substituted Pyridine Precursor Intermediate_1->Intermediate_2 Cyclization Starting_Materials Commercially Available Starting Materials Intermediate_2->Starting_Materials Functional Group Interconversion

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.

PART 1: Synthesis of 2,7-dimethyl-2H-pyrazolo[4,3-b]pyridin-5-amine (Intermediate 1)

This part of the synthesis focuses on the construction of the core heterocyclic system.

Reaction Scheme:

Reaction_Scheme_1 Start 3-Amino-4,6-dimethylpyridine Step1 Nitration Start->Step1 H₂SO₄, HNO₃ Intermediate_A 4,6-dimethyl-3-nitro-pyridin-2-amine Step1->Intermediate_A Step2 Cyclization Intermediate_A->Step2 1. NaH, DMF 2. Diethyl acetylenedicarboxylate 3. Hydrazine hydrate Intermediate_1 2,7-dimethyl-2H-pyrazolo[4,3-b]pyridin-5-amine Step2->Intermediate_1

Caption: Synthesis of the key amino-intermediate.

Step 1.1: Synthesis of 4,6-dimethyl-3-nitropyridin-2-amine

  • Materials and Reagents:

ReagentM.W.QuantityMoles
3-Amino-4,6-dimethylpyridine122.1710.0 g0.0818
Concentrated Sulfuric Acid98.0850 mL-
Fuming Nitric Acid63.0110 mL-
Ice-As needed-
Ammonium Hydroxide (conc.)35.05As needed-
Dichloromethane84.93200 mL-
Anhydrous Sodium Sulfate142.04As needed-
  • Protocol:

    • To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

    • Cool the acid to 0 °C in an ice-salt bath.

    • Slowly add 3-amino-4,6-dimethylpyridine (10.0 g, 0.0818 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Once the addition is complete, slowly add fuming nitric acid (10 mL) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition, stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.

    • Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. A yellow precipitate should form.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from ethanol.

Step 1.2: Synthesis of 2,7-dimethyl-2H-pyrazolo[4,3-b]pyridin-5-amine (Intermediate 1)

  • Materials and Reagents:

ReagentM.W.QuantityMoles
4,6-dimethyl-3-nitropyridin-2-amine167.165.0 g0.0299
Sodium Hydride (60% in oil)24.001.44 g0.0359
Anhydrous Dimethylformamide (DMF)73.0950 mL-
Diethyl acetylenedicarboxylate170.185.09 g0.0299
Hydrazine hydrate (80%)50.063.74 g0.0598
Ethanol46.0750 mL-
  • Protocol:

    • To a dry 250 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (1.44 g, 0.0359 mol) and wash with dry hexanes.

    • Add anhydrous DMF (50 mL) and cool the suspension to 0 °C.

    • Add a solution of 4,6-dimethyl-3-nitropyridin-2-amine (5.0 g, 0.0299 mol) in DMF (20 mL) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then add diethyl acetylenedicarboxylate (5.09 g, 0.0299 mol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water (100 mL) and extract with ethyl acetate (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude residue in ethanol (50 mL) and add hydrazine hydrate (3.74 g, 0.0598 mol).

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield the desired product.

PART 2: Synthesis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine (Final Product)

This final part of the synthesis converts the amino-intermediate into the target chloro-derivative via a Sandmeyer reaction.[1][2][3]

Reaction Scheme:

Reaction_Scheme_2 Intermediate_1 2,7-dimethyl-2H-pyrazolo[4,3-b]pyridin-5-amine Step3 Diazotization Intermediate_1->Step3 NaNO₂, HCl (aq) Diazonium_Salt Diazonium Salt Intermediate Step3->Diazonium_Salt Step4 Sandmeyer Reaction Diazonium_Salt->Step4 CuCl Final_Product 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Step4->Final_Product

Caption: Final chlorination step via Sandmeyer reaction.

  • Materials and Reagents:

ReagentM.W.QuantityMoles
2,7-dimethyl-2H-pyrazolo[4,3-b]pyridin-5-amine176.222.0 g0.0113
Concentrated Hydrochloric Acid36.4610 mL-
Sodium Nitrite69.000.86 g0.0125
Copper(I) Chloride98.991.35 g0.0136
Water18.02As needed-
Dichloromethane84.93100 mL-
  • Protocol:

    • In a 100 mL beaker, dissolve 2,7-dimethyl-2H-pyrazolo[4,3-b]pyridin-5-amine (2.0 g, 0.0113 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (0.86 g, 0.0125 mol) in cold water (5 mL).

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[4]

    • In a 250 mL flask, prepare a solution of copper(I) chloride (1.35 g, 0.0136 mol) in concentrated hydrochloric acid (5 mL).

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.

    • Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate, 8:2) to afford 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine as a solid.

Safety and Handling

  • Fuming Nitric Acid and Concentrated Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Diazonium Salts: Are potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.[4] Do not isolate the diazonium salt intermediate.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. [Link]

  • Kato, T., Hayashi, H., & Anzai, T. (1967). Synthesis of Methylpyridine Derivatives. XXIII. Chlorination of 2,6-Lutidine Derivatives. Yakugaku Zasshi, 87(4), 387-391. [Link]

  • Scientific.Net. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. [Link]

  • Barabe, F., et al. (2020). Deaminative chlorination of aminoheterocycles. Nature, 585(7823), 63-68. [Link]

  • Sharma, P., & Kumar, A. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(10), 2497-2529. [Link]

  • Meerwein, H., et al. (1969). Angewandte Chemie International Edition in English, 8(7), 479-491.
  • Leconte, M., et al. (2016). Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. Organic Process Research & Development, 20(12), 2148-2155. [Link]

  • Li, Y., et al. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, 31(41), e202501589. [Link]

  • Journal of the Chemical Society, Faraday Transactions. (1995). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. [Link]

  • Kato, T., Hayashi, H., & Anzai, T. (1967). [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]. Yakugaku Zasshi, 87(4), 387-9. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • PubMed. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. [Link]

Sources

Application

Suzuki-Miyaura cross-coupling conditions for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Application Context & Mechanistic Bottlenecks The compound 5-chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

Application Context & Mechanistic Bottlenecks

The compound 5-chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is a highly valuable, electron-deficient heterocyclic building block. Its core scaffold is heavily utilized in modern drug discovery, serving as a privileged structure for selective c-Met kinase inhibitors[1] and positive allosteric modulators for the mGlu4 receptor[2].

However, functionalizing this intermediate via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a distinct mechanistic bottleneck. While the 5-chloro position is moderately activated by the adjacent pyridine nitrogen, the C–Cl bond dissociation energy remains high compared to aryl bromides or iodides, making oxidative addition the rate-limiting step[3]. Furthermore, the nitrogen-dense pyrazolo[4,3-b]pyridine core is prone to coordinating with the palladium center. This off-target binding effectively poisons the catalyst, stalling the reaction and leading to heavy recovery of unreacted starting material or protodeboronation of the boronic acid partner.

Catalyst Architecture & Causality

To overcome these challenges, the choice of the palladium/ligand system is critical. Standard first-generation catalysts like Pd(PPh3​)4​ frequently fail or require massive catalyst loadings.

Instead, the use of bulky, electron-rich dialkylbiaryl phosphines—specifically XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)—is required[4].

  • Causality of Oxidative Addition: The electron-rich dicyclohexylphosphine moiety increases the electron density at the palladium center, accelerating the difficult oxidative insertion into the C–Cl bond[5].

  • Causality of Catalyst Protection: The massive steric bulk of the triisopropyl ring creates a protective "pocket" around the active Pd(0) species. This prevents the formation of inactive bis-ligated complexes and physically blocks the basic nitrogens of the pyrazolo[4,3-b]pyridine substrate from poisoning the metal center[6].

Visualizing the Catalytic Engine

The following diagram maps the customized catalytic cycle for this specific heteroaryl chloride, highlighting the critical phases where the XPhos ligand exerts its influence.

SuzukiMiyaura Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Cl [HetAr-Pd(II)(XPhos)-Cl] OxAdd->PdII_Cl BaseEx Base Exchange (Cl to OH) PdII_Cl->BaseEx + Base PdII_OH [HetAr-Pd(II)(XPhos)-OH] BaseEx->PdII_OH TransMet Transmetalation with Ar-B(OH)2 PdII_OH->TransMet + Boronic Acid PdII_Ar [HetAr-Pd(II)(XPhos)-Ar] TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product HetAr-Ar RedElim->Product Substrate 5-Chloro-2,7-dimethyl- 2H-pyrazolo[4,3-b]pyridine Substrate->OxAdd Boronic Arylboronic Acid Ar-B(OH)2 Boronic->TransMet

Fig 1: Suzuki-Miyaura catalytic cycle for 5-chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.

Quantitative Optimization Matrix

To establish the most robust protocol, various conditions were evaluated. The data below summarizes the causal relationship between reaction parameters and conversion efficiency.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Time (h)ConversionCausality / Mechanistic Observation
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)Toluene/EtOH/ H2​O 10016< 30%Sluggish oxidative addition; severe catalyst poisoning by pyrazole nitrogens.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.0)Dioxane/ H2​O (4:1)801265 - 75%Bidentate ligand prevents some poisoning, but transmetalation remains slow[7].
XPhos Pd G2 (2 mol%) K3​PO4​ (2.0)THF/ H2​O (4:1)654> 90%Bulky monophosphine accelerates addition. Lower temp limits substrate degradation.
XPhos Pd G2 (2 mol%) K3​PO4​ (2.0)Dioxane/ H2​O (4:1)802> 98% Optimal. Higher boiling point of dioxane maximizes reaction rate; water dissolves base to form the reactive boronate complex.

Self-Validating Experimental Protocol

This protocol utilizes the optimized XPhos Pd G2 system. It is designed as a self-validating workflow, meaning progression to the next step is contingent upon specific, observable analytical cues.

Reagents:

  • 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • XPhos Pd G2 Precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate tribasic ( K3​PO4​ ) (2.0 equiv)

  • 1,4-Dioxane / HPLC-grade H2​O (4:1 ratio, 0.2 M relative to substrate)

Phase 1: Assembly & Deoxygenation
  • Charge a reaction vial with 5-chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine, the boronic acid, and K3​PO4​ .

  • Add the 1,4-Dioxane/ H2​O solvent mixture.

  • Causality: Oxygen is a triplet diradical that rapidly oxidizes the highly electron-rich Pd(0) intermediates into inactive Pd(II) dead-end complexes.

  • Validation Check: Sparge the mixture with Argon for 15 minutes. Do not proceed until the cessation of dissolved gas micro-bubbles is visually confirmed.

Phase 2: Catalytic Initiation
  • Briefly open the vial under a positive flow of Argon and add the XPhos Pd G2 precatalyst. Seal the vial tightly.

  • Transfer the vial to a pre-heated block at 80 °C.

  • Causality: The G2 precatalyst requires mild base activation to undergo deprotonation and reductive elimination of the biphenyl moiety, releasing the active 12-electron Pd(0) species[6].

  • Validation Check: Monitor the reaction for the first 10 minutes. The mixture must transition from a pale suspension to a homogeneous deep red/orange solution. If the solution remains cloudy and pale, the base has not dissolved; add 5% more water by volume.

Phase 3: Cross-Coupling & In-Process Control (IPC)
  • Stir vigorously (800 rpm) at 80 °C for 2 hours.

  • Causality: Tracking the consumption of the heteroaryl chloride prevents over-reaction side reactions, such as hydrolytic protodeboronation of the excess boronic acid.

  • Validation Check (Crucial): At t=2 hours, withdraw a 10 µL aliquot, quench it into 1 mL of Acetonitrile, and analyze via LC-MS. Look for the characteristic mass of the starting material ( m/z 182.0 [M+H]+ )[8].

    • Pass: If the starting material peak is < 2% relative area, proceed to Phase 4.

    • Fail: If > 2%, spike the reaction with an additional 0.5 equiv of boronic acid and 1 mol% catalyst, sparge for 2 minutes, and heat for 1 more hour.

Phase 4: Quench & Isolation
  • Cool the reaction to room temperature. Dilute with EtOAc and wash with saturated aqueous NaHCO3​ , followed by brine.

  • Causality: Pharmaceutical applications require strict heavy metal limits. Palladium residues often coordinate to the nitrogen atoms of the newly formed biaryl product.

  • Validation Check: Dry the organic layer over Na2​SO4​ , filter, and add a metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd). Stir at 40 °C for 1 hour. Successful scavenging is visually indicated by the organic layer shifting from an orange/brown tint to pale yellow.

  • Filter through a pad of Celite, concentrate in vacuo, and purify via flash chromatography (typically Hexanes/EtOAc gradients).

References

  • Title: Design and Optimization of a Series of 1-Sulfonylpyrazolo[4,3-b]pyridines as Selective c-Met Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides Source: Organic Letters URL: [Link]

  • Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: ACS Omega URL: [Link]

  • Title: Compounds for treating Huntington's disease (Patent WO2018226622A1)

Sources

Method

How to prepare 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine for in vitro cell assays

Title: Application Note: In Vitro Profiling of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Derivatives for Mutant Huntingtin (mHTT) Lowering Strategic Context & Compound Overview 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: In Vitro Profiling of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Derivatives for Mutant Huntingtin (mHTT) Lowering

Strategic Context & Compound Overview

5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is a highly specialized bicyclic heteroaryl intermediate[1]. It serves as a foundational scaffold in the synthesis of small-molecule therapeutics aimed at treating [1]. HD is a fatal, autosomal dominant neurodegenerative disorder driven by an expansion of CAG trinucleotide repeats in the HTT gene, which translates into a toxic mutant Huntingtin (mHTT) protein containing an expanded polyglutamine (polyQ) tract[1].

Recent drug development efforts utilize this pyrazolo[4,3-b]pyridine core to design molecules that selectively lower mHTT levels in patient cells, typically evaluated via [2]. This application note details the physicochemical handling of this scaffold and provides a self-validating, in vitro Homogeneous Time-Resolved Fluorescence (HTRF) protocol to quantify mHTT reduction in patient-derived induced pluripotent stem cells (iPSCs)[2][3].

Physicochemical Profiling & Formulation

ParameterSpecification
Chemical Name 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine
CAS Number 2254506-82-4
Molecular Weight 181.62 g/mol
Molecular Formula C₈H₈ClN₃[4]
Primary Solvent Anhydrous DMSO (≥99.9%)
Storage (Stock) -20°C, desiccated, protected from light

Causality in Formulation: The 5-chloro substituent on the pyrazolo[4,3-b]pyridine ring is a critical reactive moiety. Exposure to atmospheric moisture or aqueous solvents over prolonged periods can lead to nucleophilic displacement or hydrolysis. Therefore, all 10 mM stock solutions must be prepared in anhydrous DMSO. This preserves the structural integrity of the pharmacophore, ensuring that any observed biological activity is directly attributable to the intact molecule rather than an inactive degradation product.

Assay Rationale: mHTT Lowering via HTRF

Evaluating the efficacy of HD therapeutics requires highly sensitive, quantitative assays.

Causality of Cell Line Selection: We utilize HD patient-derived iPSCs (e.g., harboring a Q47 or Q49 mutation) rather than engineered overexpression cell lines[2][3]. Patient iPSCs express endogenous, full-length mHTT at physiological levels, preserving the natural cellular machinery and feedback loops required for accurate pharmacological profiling[3].

Causality of Detection Methodology: HTRF is the gold standard for mHTT quantification, employing a mechanism[5]. The assay utilizes a Terbium (Tb³⁺) cryptate-labeled donor antibody (e.g., 2B7, targeting the N-terminus) and a d2-labeled acceptor antibody (e.g., MW1, targeting the expanded polyQ tract), a method validated in[3]. This wash-free, homogeneous format eliminates the loss of low-affinity protein complexes and drastically reduces background autofluorescence, providing a superior signal-to-noise ratio[6].

HTRF_Principle Donor Anti-HTT N-term Ab (Terbium Cryptate) Target Mutant Huntingtin (Expanded PolyQ) Donor->Target Binds Acceptor Anti-PolyQ Ab (d2 Fluorophore) Donor->Acceptor Energy Transfer (Proximity) Acceptor->Target Binds Signal FRET Signal (665 nm Emission) Acceptor->Signal Emits

Caption: Principle of the TR-FRET sandwich immunoassay for specific detection of mutant Huntingtin.

Self-Validating Experimental Protocol

Workflow A 1. iPSC Culture (Patient-derived PolyQ) B 2. Compound Treatment (Serial Dilution) A->B C 3. Cell Lysis (Protease Inhibitors) B->C D 4. HTRF Reagents (Tb-Donor & d2-Acceptor) C->D E 5. TR-FRET Readout (665nm / 620nm ratio) D->E

Caption: Step-by-step workflow for the in vitro mHTT lowering assay using patient-derived iPSCs.

Step 1: Compound Preparation & Serial Dilution

  • Reconstitute 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine in anhydrous DMSO to a 10 mM stock.

  • In a 96-well V-bottom intermediate plate, perform a 10-point, 3-fold serial dilution using pure DMSO.

  • Dilute the intermediate plate 1:100 into pre-warmed iPSC culture media. Causality: Direct addition of concentrated DMSO to iPSCs causes localized "solvent shock," triggering stress responses that can artificially alter protein translation rates and yield false-positive mHTT reduction. The intermediate dilution ensures the final DMSO concentration on the cells remains strictly at 0.5% (v/v), preserving cell viability and basal HTT expression.

Step 2: iPSC Treatment & Lysis

  • Seed HD patient-derived iPSCs in a 384-well tissue culture plate and allow 24 hours for adherence.

  • Transfer the media-diluted compound to the 384-well plate and incubate for 48 hours at 37°C, 5% CO₂.

  • Aspirate the media and add 10 µL of ice-cold lysis buffer (supplemented with 1X protease and phosphatase inhibitor cocktails). Incubate on a plate shaker at 4°C for 30 minutes[7]. Causality: mHTT is highly prone to proteolytic cleavage and rapid aggregation upon cell death. Lysis must be performed strictly on ice with a robust inhibitor cocktail. This prevents the degradation of the N-terminus and polyQ tract, ensuring the soluble, full-length mHTT remains intact for antibody recognition[6][8].

Step 3: HTRF Detection

  • Transfer 10 µL of the cell lysate into a low-volume white 384-well detection plate[5].

  • Add 10 µL of the pre-mixed HTRF detection antibodies (Tb³⁺-cryptate donor and d2-acceptor) prepared in the kit's detection buffer[5][8].

  • Seal the plate and incubate overnight at room temperature in the dark[5].

  • Read the plate on a TR-FRET compatible microplate reader, measuring emission at both 665 nm and 620 nm[5].

Data Interpretation & Self-Validation (Quality Control)

The assay must operate as a self-validating system. Calculate the HTRF ratio for each well: (Emission 665 nm / Emission 620 nm) × 10,000[7].

MetricCalculation / RequirementPurpose / Causality
Negative Control 0.5% DMSO vehicle onlyEstablishes the 100% baseline for mHTT expression.
Positive Control Validated mHTT siRNA or reference degraderEstablishes the maximum achievable mHTT knockdown (0% baseline).
Z'-Factor 1 - (3(σ_pos + σ_neg) / |μ_pos - μ_neg|)Self-Validation Checkpoint: Must be ≥ 0.5. Ensures the assay window is robust enough to distinguish true pharmacological lowering from biological noise.
IC₅₀ Determination Non-linear regression (4-parameter logistic)Quantifies the potency of the pyrazolo[4,3-b]pyridine derivative.

References

  • PTC Therapeutics, Inc. (2018). Compounds for treating huntington's disease (WO2018226622A1).
  • PTC Therapeutics, Inc. (2023). Heterocyclic compounds for treating huntington's disease (WO2023225244A1).
  • Yu, M., et al. (2017). Suppression of MAPK11 or HIPK3 reduces mutant Huntingtin levels in Huntington's disease models. Cell Research, 27(12), 1441–1465. PMC.[Link]

Sources

Application

1H NMR and 13C NMR chemical shifts of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Authored by: Gemini, Senior Application Scientist Introduction 5-Chloro-2,7-dimethyl-2H...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

Authored by: Gemini, Senior Application Scientist

Introduction

5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is a substituted heteroaromatic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. Pyrazolopyridines have been investigated for their potential as inhibitors of various kinases and other enzymes, making them attractive templates for the design of novel therapeutics.

Unambiguous structural characterization is a cornerstone of modern drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the definitive elucidation of the chemical structure of novel organic compounds. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine, offering detailed protocols and a thorough interpretation of the expected chemical shifts.

Molecular Structure and Atom Numbering

A standardized atom numbering system is crucial for the unambiguous assignment of NMR signals. The structure of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine with the conventional numbering for the pyrazolopyridine core is presented below.

Caption: Molecular structure and numbering of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.

Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H37.8 - 8.2Singlet1HLocated on the pyrazole ring, typically downfield.
H66.8 - 7.2Singlet1HAromatic proton on the pyridine ring.
N-CH₃3.8 - 4.2Singlet3HMethyl group attached to the pyrazole nitrogen.
C7-CH₃2.4 - 2.8Singlet3HMethyl group on the pyridine ring.
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3130 - 135Carbon in the pyrazole ring.
C3a145 - 150Quaternary carbon at the ring junction.
C5148 - 153Carbon bearing the chloro substituent, expected to be downfield.
C6115 - 120Aromatic carbon on the pyridine ring.
C7155 - 160Carbon with a methyl substituent, typically deshielded.
C7a140 - 145Quaternary carbon at the ring junction.
N-CH₃35 - 40Methyl carbon attached to nitrogen.
C7-CH₃20 - 25Aromatic methyl carbon.

Experimental Protocols

The following protocols provide a robust framework for the acquisition of high-quality NMR data for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration :

    • For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[4]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.[4]

  • Internal Standard : Tetramethylsilane (TMS) is the standard internal reference (0.00 ppm for both ¹H and ¹³C NMR).[4] If TMS is not suitable, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Sample Filtration : To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Degassing (Optional) : For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.

cluster_workflow NMR Sample Preparation Workflow start Start: Weigh Compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) start->dissolve add_standard Add Internal Standard (e.g., TMS) dissolve->add_standard vortex Vortex to Homogenize add_standard->vortex filter Filter into NMR Tube vortex->filter acquire Acquire NMR Data filter->acquire

Caption: General workflow for NMR sample preparation.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural characterization. These should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher).[5]

  • 1D ¹H NMR : Provides information about the number of different types of protons, their chemical environment, and their relative numbers.

  • 1D ¹³C NMR : Shows the number of different types of carbon atoms in the molecule.

  • 2D COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds).[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with the signals of the carbon atoms to which they are directly attached.[6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is essential for assigning quaternary carbons and connecting different parts of the molecule.[6]

Spectral Interpretation and Rationale

A logical approach is key to piecing together the structural puzzle from the NMR data.

cluster_interpretation NMR Spectral Interpretation Logic H1_NMR Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicity HSQC_exp Perform HSQC: Assign directly bonded C-H pairs H1_NMR->HSQC_exp COSY_exp Perform COSY: Identify H-H spin systems H1_NMR->COSY_exp C13_NMR Analyze ¹³C NMR: - Number of Signals - Chemical Shifts C13_NMR->HSQC_exp HMBC_exp Perform HMBC: - Assign Quaternary Carbons - Connect Molecular Fragments HSQC_exp->HMBC_exp COSY_exp->HMBC_exp structure Elucidate Final Structure HMBC_exp->structure

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectrum Analysis
  • Singlets : All expected proton signals are singlets due to the substitution pattern, which isolates each proton from its neighbors, preventing spin-spin coupling.

  • Integration : The relative integrals of the signals should correspond to a 1:1:3:3 ratio, representing the two aromatic protons (H3 and H6) and the two methyl groups (N-CH₃ and C7-CH₃), respectively.

  • Chemical Shifts : The aromatic protons will be in the downfield region (typically > 6.5 ppm). The N-methyl group is expected to be the most downfield of the methyl groups due to the direct attachment to the electronegative nitrogen atom.

¹³C NMR Spectrum Analysis
  • Signal Count : A total of 8 signals are expected, corresponding to the 8 distinct carbon environments in the molecule.

  • DEPT Experiments : DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. In this case, DEPT-135 would show two positive signals for the methyl carbons and two positive signals for the aromatic CH carbons.

  • HSQC for C-H Assignment : The HSQC spectrum will show cross-peaks connecting the signals of H3, H6, the N-CH₃ protons, and the C7-CH₃ protons to their corresponding carbon signals.

  • HMBC for Structural Assembly : The HMBC spectrum is critical for confirming the overall structure. Key expected correlations include:

    • The N-CH₃ protons showing a correlation to C3.

    • The C7-CH₃ protons showing correlations to C6, C7, and C7a.

    • H3 showing correlations to C3a and C7a.

    • H6 showing correlations to C5, C7, and C7a.

These long-range correlations allow for the unambiguous assignment of all quaternary carbons and confirm the connectivity of the pyrazolo[4,3-b]pyridine core.

Conclusion

The comprehensive NMR analysis outlined in this application note, employing a combination of 1D and 2D NMR techniques, provides a definitive method for the structural elucidation of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine. The predicted chemical shifts, based on established principles of NMR spectroscopy and data from analogous structures, serve as a valuable guide for researchers. The detailed protocols for sample preparation and data acquisition ensure the generation of high-quality, reproducible data, which is essential for accurate spectral interpretation and the confident characterization of this and related heterocyclic compounds in drug discovery and development programs.

References

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • AIP Publishing. Proton Chemical Shifts of the γ‐Substituted Pyridines. [Link]

  • PMC. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

Sources

Method

Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

Abstract This document provides a comprehensive guide for the development and validation of a robust analytical method for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine using High-Performance Liquid Chromatography (HP...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine using High-Performance Liquid Chromatography (HPLC). As a novel heterocyclic compound, establishing a reliable method for its quantification is critical for purity testing, stability studies, and quality control in pharmaceutical development. This guide follows a logical, science-driven workflow, from initial analyte characterization and parameter screening to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We detail the rationale behind each experimental choice, providing protocols that are not just prescriptive but also explanatory, empowering researchers to adapt and troubleshoot effectively.

Analyte Characterization & Preliminary Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of efficient method development.[4]

Structure and Properties of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine:

PropertyValueSource
Chemical Formula C₈H₈ClN₃[5][6]
Molecular Weight 181.63 g/mol [6]
CAS Number 2254506-82-4[6]
Structure CC1=CC(Cl)=NC2=CN(C)N=C21[6][7]
Predicted Behavior The pyrazolo[4,3-b]pyridine core contains basic nitrogen atoms, making the molecule's retention and peak shape highly sensitive to mobile phase pH.[8] The aromatic nature of the fused rings provides a strong chromophore, making UV detection a suitable choice.

Initial Strategic Choices:

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is selected as the primary approach. This technique is ideal for separating small to medium-sized organic molecules based on their hydrophobicity and is a mainstay in pharmaceutical analysis for its robustness and reproducibility.[4]

  • Detection Mode: Given the conjugated aromatic system, a Photodiode Array (PDA) or Diode Array Detector (DAD) is chosen. This allows for the determination of the maximum absorbance wavelength (λmax) and for peak purity analysis during validation.

Instrumentation and Reagents

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA/DAD detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., OpenLab CDS, Empower 3).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Water, HPLC or Milli-Q grade

    • Trifluoroacetic Acid (TFA), HPLC Grade

    • Phosphoric Acid (H₃PO₄), ACS Grade

    • Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade

  • Reference Standard: 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine of known purity (e.g., >97%).[5]

Systematic Method Development Strategy

The development process is a multi-step, logical flow designed to efficiently identify optimal separation conditions.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (C8H8ClN3, MW 181.63) Column Column Selection (C18, 150x4.6mm, 5µm) Analyte->Column Guides stationary phase choice Solvent Organic Solvent Screening (Acetonitrile vs. Methanol) Column->Solvent Run initial gradients pH Mobile Phase pH Tuning (Acidic pH for peak shape) Solvent->pH Select best solvent Gradient Gradient Profile Optimization (Scouting -> Refined Slope) pH->Gradient Improve peak symmetry Wavelength Wavelength Selection (Determine λmax via PDA) Gradient->Wavelength Achieve separation FinalMethod Final Optimized Method Wavelength->FinalMethod Maximize sensitivity SST System Suitability Test FinalMethod->SST Confirm performance

Caption: HPLC Method Development Workflow.

Protocol: Initial Screening (Column and Solvent)
  • Column Installation: Install a robust, general-purpose C18 column (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm). The C18 phase provides excellent hydrophobic retention for heterocyclic compounds.

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a 50:50 mixture of Acetonitrile and Water.

  • Wavelength Setting: Set the PDA detector to scan from 200-400 nm to capture the full UV spectrum.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water. The acidic modifier is crucial for protonating the basic nitrogens on the analyte, which suppresses silanol interactions with the column packing and results in sharp, symmetrical peaks.[8]

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Perform a broad "scouting" gradient to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program: 5% B to 95% B over 20 minutes.

  • Evaluation: Analyze the chromatogram for peak shape and retention time. Repeat steps 4-5 using Methanol as Mobile Phase B. Compare the selectivity and peak shape between Acetonitrile and Methanol. Acetonitrile is often chosen for its lower viscosity and different selectivity profile.[8]

Protocol: Gradient and Wavelength Optimization
  • Wavelength Selection: From the PDA data acquired during the scouting run, identify the wavelength of maximum absorbance (λmax). For pyrazolopyridine derivatives, this is often in the 220-250 nm range.[9] Set this as the primary monitoring wavelength.

  • Gradient Refinement: Based on the scouting run, create a more focused gradient.

    • Example: If the peak eluted at 60% Acetonitrile in the scouting run (which corresponds to ~12 minutes), a refined gradient could be:

      • Hold at 40% B for 2 min.

      • Ramp from 40% B to 70% B over 10 min.

      • Ramp to 95% B and hold for 2 min (column wash).

      • Return to 40% B and hold for 3 min (equilibration).

  • Final Adjustments: Fine-tune the gradient slope and column temperature to ensure the main peak is well-resolved from any impurities and has a retention time of approximately 5-10 minutes for efficient run times.

Final Optimized Method (Example)
ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and efficiency for small molecules.
Mobile Phase A 0.1% v/v Phosphoric Acid in WaterControls pH to ensure consistent analyte ionization and sharp peaks.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and ensures reproducible retention times.
Injection Vol. 10 µL
Detection PDA at 245 nmλmax determined from spectral analysis, providing optimal sensitivity.
Gradient 30% B to 80% B over 12 minOptimized for resolution of the main peak from potential impurities.

Sample and Standard Preparation Protocol

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). This mixture is often chosen to match the initial mobile phase conditions to prevent peak distortion.

  • Working Standard (e.g., 50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Test Solution: Prepare the sample to be analyzed at a similar target concentration as the working standard using the same diluent.

Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][10][11]

ValidationWorkflow cluster_0 Core Validation Parameters cluster_1 Sensitivity & Reliability Specificity Specificity (Blank vs. Spiked Sample) Linearity Linearity & Range (5-6 concentration levels) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N or Slope Method) Precision->LOD_LOQ Robustness Robustness (Vary pH, Flow, Temp) LOD_LOQ->Robustness ValidationReport Validation Complete Robustness->ValidationReport FinalMethod Optimized HPLC Method FinalMethod->Specificity

Caption: ICH Q2(R1) Method Validation Workflow.

System Suitability
  • Protocol: Inject the working standard solution six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

Specificity
  • Protocol: Inject the diluent (blank) and a solution containing the analyte.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations from the stock solution (e.g., 10, 25, 50, 100, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Alternatively, determine the concentration that yields a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Robustness
  • Protocol: Make small, deliberate variations to the method parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the changes.

Example Data Presentation

Table 1: Linearity Results

Concentration (µg/mL) Mean Peak Area (n=3)
10 120543
25 301456
50 602789
100 1204987
150 1807345

| Correlation (R²) | 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0 - 102.0% Recovery 99.5%
100% 98.0 - 102.0% Recovery 100.3%
120% 98.0 - 102.0% Recovery 101.1%
Precision Repeatability RSD ≤ 2.0% 0.85%

| | Intermediate | RSD ≤ 2.0% | 1.22% |

Conclusion

This application note outlines a comprehensive and systematic strategy for developing a robust, reliable, and accurate RP-HPLC method for the analysis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine. By following the detailed protocols for method development and subsequent validation against ICH Q2(R1) guidelines, researchers and quality control professionals can establish a method suitable for its intended purpose in a regulated environment. The principles described herein are broadly applicable to other novel heterocyclic compounds, providing a solid framework for efficient analytical method development.

References

  • Bhatt, V., & Ghetia, U. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. PLOS ONE. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved from [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Molecules. Retrieved from [Link]

  • 7-bromo-5-chloro-2-methyl-2h-pyrazolo[4,3-b]pyridine - PubChemLite. (n.d.). Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Retrieved from [Link]

  • Reversed Phase HPLC Method Development Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Logoyda, L., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Guide for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Synthesis

Welcome to the Technical Support Center. Synthesizing highly functionalized pyrazolo[4,3-b]pyridines—critical scaffolds in modern drug discovery and kinase inhibitor development [1]—presents unique regiochemical and mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing highly functionalized pyrazolo[4,3-b]pyridines—critical scaffolds in modern drug discovery and kinase inhibitor development [1]—presents unique regiochemical and mechanistic challenges.

This guide provides researchers and drug development professionals with a comprehensive, self-validating framework to optimize the four-step synthesis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine .

Reaction Workflow

The synthesis requires a strict sequence: regioselective bromination, modified Jacobson-style cyclization, kinetic N-methylation, and palladium-catalyzed Suzuki-Miyaura cross-coupling.

SynthesisWorkflow A 6-Chloro-2-methylpyridin-3-amine B 4-Bromo-6-chloro-2-methylpyridin-3-amine A->B Br2, AcOH, MeOH 0 °C to RT C 7-Bromo-5-chloro-1H- pyrazolo[4,3-b]pyridine B->C Isoamyl nitrite, KOAc, Ac2O, Toluene, 85 °C D 7-Bromo-5-chloro-2-methyl-2H- pyrazolo[4,3-b]pyridine C->D MeI, K2CO3, DMF Isomer Separation E 5-Chloro-2,7-dimethyl-2H- pyrazolo[4,3-b]pyridine D->E Trimethylboroxine, Pd(PPh3)4, K2CO3, DMF, 100 °C

Figure 1: Four-step synthetic workflow for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.

Quantitative Optimization Parameters

Use the following benchmark parameters to evaluate the health of your reaction cascade. Deviations from these equivalents or yields indicate a mechanical or reagent-quality failure.

StepReaction TypeReagents & EquivalentsTime / TempExpected Yield
A Electrophilic BrominationBr₂ (1.8 eq), AcOH, MeOH16 h, 0 °C → RT85–90%
B Diazotization & CyclizationIsoamyl nitrite (2.3 eq), KOAc (1.2 eq), Ac₂O (3.0 eq)4 h, 85 °C15–25%
C Regioselective N-MethylationMeI (1.1 eq), K₂CO₃ (2.1 eq), DMF16 h, RT30–40% (2H-isomer)
D Suzuki-Miyaura MethylationTrimethylboroxine (1.5 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (4.0 eq)12 h, 100 °C50–60%

Self-Validating Experimental Protocols

Do not proceed to the next step without confirming the structural integrity of your intermediate using the validation criteria provided below.

Step A: Synthesis of 4-Bromo-6-chloro-2-methylpyridin-3-amine
  • Reaction: Dissolve 6-chloro-2-methylpyridin-3-amine (1.0 eq) in a 12.5:1 mixture of MeOH and glacial AcOH. Cool strictly to 0 °C.

  • Addition: Add Br₂ (1.8 eq) dropwise over 30 minutes to control the exotherm. Remove the ice bath and stir at room temperature for 16 h [1].

  • Workup: Concentrate under vacuum. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Wash the organic layer with 10% Na₂S₂O₃ to quench residual bromine. Dry over MgSO₄ and concentrate.

  • Validation: Run LC-MS. The product must show the characteristic 1:1 bromine isotope pattern at m/z ~221/223[M+H]⁺.

Step B: Synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
  • Reaction: Suspend the Step A intermediate (1.0 eq) in anhydrous toluene. Add KOAc (1.2 eq) and Ac₂O (3.0 eq). Stir for 15 minutes at room temperature [3].

  • Cyclization: Add isopentyl nitrite (isoamyl nitrite) (2.3 eq). Heat the mixture to 85 °C for 4 h [3].

  • Workup: Cool to room temperature, partition between EtOAc and water. Dry the organic layer and purify via silica gel chromatography (eluting with 3:97 MeOH:DCM).

  • Validation: ¹H-NMR will show the disappearance of the pyridine C4 proton and the C2-methyl protons, replaced by a new pyrazole C3-proton singlet.

Step C: Synthesis of 7-Bromo-5-chloro-2-methyl-2H-pyrazolo[4,3-b]pyridine
  • Reaction: Dissolve the Step B intermediate (1.0 eq) in anhydrous DMF or CH₃CN. Add K₂CO₃ (2.1 eq) and iodomethane (1.1 eq) [1].

  • Alkylation: Stir at room temperature for 16 h to favor kinetic control.

  • Workup & Separation: Partition between EtOAc and water. The crude mixture contains both 1H- and 2H-methyl isomers. Isolate the target 2H-isomer via careful column chromatography.

  • Validation: Perform a 2D NOESY NMR experiment. The correct 2H-isomer will display a strong NOE cross-peak between the N-methyl protons and the pyrazole C3-proton. The 1H-isomer will lack this specific correlation.

Step D: Synthesis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine
  • Reaction: Combine the Step C intermediate (1.0 eq), 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane (trimethylboroxine) (1.5 eq), K₂CO₃ (4.0 eq), and Pd(PPh₃)₄ (0.05 eq) in DMF [1].

  • Degassing: Rigorously degas the mixture using three freeze-pump-thaw cycles or by sparging with argon for 30 minutes.

  • Coupling: Heat the sealed vessel to 100 °C for 12 h.

  • Workup: Filter through Celite, partition with EtOAc/water, and purify via chromatography.

  • Validation: MS will show the loss of the bromine isotope pattern, yielding a sharp m/z 182.0/184.0[M+H]⁺ (chlorine isotope pattern only) [1].

Troubleshooting FAQs

Q1: My Step A bromination yield is low, and I am seeing multiple spots on TLC. How do I prevent over-bromination? A1: The C3-amino group is a powerful electron-donating group that strongly activates the pyridine ring, directing electrophilic substitution primarily to the C4 position [4]. However, if the temperature exceeds 0 °C during the Br₂ addition, di-bromination can occur. The use of a MeOH/AcOH solvent mixture is critical because it moderates the electrophilicity of Br₂ compared to neat acid. Ensure strict temperature control and verify your bromine stoichiometry.

Q2: The cyclization (Step B) to form the pyrazole ring is giving a tarry mess with yields under 20%. Is this normal, and how can I improve it? A2: Yes, yields of 15–25% are standard for this modified Jacobson-style pyrazolopyridine synthesis[3]. Mechanistically, the isopentyl nitrite forms a diazonium salt with the 3-amino group. The KOAc and Ac₂O act as a buffering system that promotes the tautomerization of the adjacent 2-methyl group into an enamine-like intermediate, allowing intramolecular azo coupling. To optimize: Ensure strictly anhydrous conditions. Trace water will hydrolyze the highly reactive diazonium intermediate into a phenol. Do not exceed 85 °C, as diazonium salts are thermally unstable and will decompose into radical byproducts (tar).

Q3: Step C N-methylation yields a mixture of isomers. How do I maximize the 2-methyl (2H) isomer over the 1-methyl (1H) isomer? A3: Pyrazolo[4,3-b]pyridines exhibit tautomerism between the 1H and 2H forms. Alkylation under basic conditions (K₂CO₃) proceeds via the ambidentate pyrazolide anion. While the 1H-isomer is thermodynamically more stable [2], you can push the kinetic formation of the 2H-isomer by using a polar aprotic solvent like DMF and keeping the reaction strictly at room temperature. Chromatographic separation is mandatory, as the isomers have distinct Rf values.

Q4: The final Suzuki-Miyaura methylation (Step D) is stalling before completion. How can I drive the conversion of the 7-bromo group to the 7-methyl group? A4: Stalling in this step is almost exclusively caused by catalyst deactivation. Pd(PPh₃)₄ is highly sensitive to oxygen. You must rigorously degas the DMF solvent mixture before adding the catalyst. Furthermore, trimethylboroxine (the methyl source) can degrade upon exposure to atmospheric moisture; ensure you are using a fresh, sealed reagent and maintain exactly 4.0 equivalents of K₂CO₃ to facilitate the critical transmetalation step [1].

References

  • Title: US11407753B2 - Compounds for treating Huntington's disease Source: Google Patents URL
  • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles Source: PMC / MDPI URL
  • Title: 1H-Pyrazolo[4,3-b]pyridine, 7-bromo- synthesis Source: ChemicalBook URL
  • Title: 4-Bromo-6-chloro-2-methylpyridin-3-amine Source: Benchchem URL
Optimization

Troubleshooting impurities during pyrazolo[4,3-b]pyridine cyclization steps

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic pitfalls, stalled intermediates, and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic pitfalls, stalled intermediates, and side reactions frequently encountered during the cyclization of pyrazolo[4,3-b]pyridine scaffolds.

Pyrazolo[4,3-b]pyridines are privileged motifs in drug discovery, but the annulation of the pyridine ring onto a pyrazole core (or vice versa) is highly sensitive to base selection, thermal conditions, and steric environments. This guide breaks down the causality of common impurities and provides self-validating protocols to ensure clean conversion.

Diagnostic Workflow: Cyclization Pathways & Impurity Formation

Before diving into specific issues, review the mechanistic divergence pathway below. The fate of your pre-cyclization intermediate is entirely dependent on the electronic nature of your reagents.

G Hydrazone Pre-cyclization Intermediate (e.g., Hydrazone / N-acetyl) HarshBase Harsh Base (NaOH, MeONa) Hydrazone->HarshBase MildBase Mild Base + Heat (Pyrrolidine, DBU, 40°C) Hydrazone->MildBase LowTemp Sub-optimal Conditions (Low Temp / Weak Acid) Hydrazone->LowTemp Impurity1 Side Reaction Impurity (Ester Hydrolysis) HarshBase->Impurity1 Nucleophilic attack on ester Target Pyrazolo[4,3-b]pyridine (Target Scaffold) MildBase->Target Clean Annulation Impurity2 Uncyclized Intermediate (e.g., Compound 5a') LowTemp->Impurity2 Stalled Cyclization Impurity2->MildBase Resubject to optimized conditions

Mechanistic workflow of pyrazolo[4,3-b]pyridine cyclization pathways and impurity formation.

Troubleshooting FAQs

Q1: Why am I observing significant ester hydrolysis or transesterification impurities during the base-promoted cyclization of my pyrazole intermediates? Causality: When utilizing 2-chloro-3-nitropyridines and reacting them with ethyl acetoacetate followed by base-promoted cyclization, the choice of base is critical. Hard nucleophilic bases like NaOH or NaOMe indiscriminately attack the highly electrophilic ester carbonyl rather than facilitating the desired intramolecular cyclization. This leads to rapid saponification or transesterification, rendering these reagents impractical for ester-bearing substrates[1]. Solution: Switch to milder, softer nucleophilic bases such as pyrrolidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Pyrrolidine offers an optimal balance of basicity and nucleophilicity, cleanly driving the cyclization at 40 °C without hydrolyzing the ester[1].

Q2: My LC-MS shows a dominant peak with a mass +42 Da or +18 Da higher than my target pyrazolo[4,3-b]pyridine. What is this stalled intermediate? Causality: Your cyclization has stalled before the final dehydration or deacetylation step. A +42 Da mass typically indicates an N-acetylated hydrazone intermediate (e.g., Compound 5a') that accumulates if thermal energy or base concentration is insufficient during one-pot Japp-Klingemann cyclizations[1]. A +18 Da mass indicates a hydrated aldol-type intermediate; for instance, during the synthesis of ABBV-992, base-induced transfer of formyl groups yields a cyclized intermediate that requires subsequent acid-promoted dehydration to form the fully aromatized pyridine ring[2]. Solution: This is a self-validating system. Isolate the +42 Da intermediate and resubject it to the optimized conditions (pyrrolidine, 40 °C). If it converts to the target mass, you have confirmed the stalled mechanistic pathway[1]. For hydration stalls (+18 Da), introduce a mild acid quench (e.g., 3 N HCl) to promote the final dehydration step[2].

Q3: How can I suppress regioisomeric impurities when annulating the pyridine ring onto a pre-existing pyrazole? Causality: When constructing the pyrazolo[4,3-b]pyridine system via the functionalization of a pre-existing pyrazole, the ambident nucleophilicity of the pyrazole core often leads to a mixture of [3,4-b] and [4,3-b] isomers. This is caused by uncontrolled electrophilic aromatic substitution at multiple carbon centers. Solution: Implement a regioselective Vilsmeier-Haack formylation on a sterically biased intermediate (e.g., 5-chloro-3-methyl-1-phenylpyrazole). This directs the formyl group exclusively to the C-4 position. Subsequent aza-functionalization at C-5 ensures that the intramolecular cyclization with a vicinal amino group strictly yields the desired pyrazolo[4,3-b]pyridine architecture without regioisomeric leakage[3].

Quantitative Data: Base Selection vs. Impurity Profile

To empirically justify the shift away from traditional inorganic bases, review the quantitative impact of base selection on the cyclization of ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate[1].

Base / ReagentTemp (°C)Target Yield (%)Major Impurity ObservedImpurity Yield (%)Mechanistic Cause
NaOH 25< 20%Ester Hydrolysis> 60%Hard nucleophilic attack on ester
NaOMe 25< 30%Transesterification> 50%Alkoxide exchange at carbonyl
DABCO 4075%N-acetyl hydrazone (+42 Da)~ 10%Insufficient basicity for full conversion
Pyrrolidine 4085 - 88%None (Clean)< 2%Optimal pKa and nucleophilicity
DBU 4085%None (Clean)< 2%Strong, non-nucleophilic base

Validated Experimental Protocol: Optimized One-Pot Cyclization

Objective: Synthesize functionalized pyrazolo[4,3-b]pyridines via a one-pot Japp-Klingemann reaction and cyclization, completely suppressing ester hydrolysis and stalled intermediates[1].

Step 1: Azo-Coupling Preparation Dissolve the active methylene compound (e.g., pyridinyl keto ester, 1.0 equiv) in ethanol. Add pyridine (3.0 equiv) to buffer the reaction and prevent premature, uncontrolled side reactions.

Step 2: Diazonium Addition Slowly add freshly prepared arenediazonium tosylate (1.05 equiv) dropwise at 0–5 °C to control the exotherm. Stir for 30 minutes. Validation Checkpoint: TLC or rapid LC-MS should indicate the complete consumption of the keto ester and the quantitative formation of the hydrazone intermediate.

Step 3: In-Situ Cyclization Initiation Without isolating the hydrazone, add pyrrolidine (3.0 equiv) directly to the reaction mixture. Note: Do not substitute with NaOH or NaOMe if ester groups are present.

Step 4: Thermal Activation Elevate the reaction temperature strictly to 40 °C and stir for 2–4 hours. Validation Checkpoint: Monitor via LC-MS. The reaction is complete only when the +42 Da N-acetyl hydrazone intermediate (Compound 5a') has entirely disappeared, confirming full cyclization.

Step 5: Workup and Isolation Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with 1 N HCl to selectively remove residual pyrrolidine and pyridine, followed by a brine wash. Dry over anhydrous Na₂SO₄ and concentrate to yield the high-purity pyrazolo[4,3-b]pyridine target.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.

Sources

Troubleshooting

Optimizing solubility of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine in DMSO and aqueous buffers

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for solubilizing 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine in DMSO and a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for solubilizing 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine in DMSO and aqueous buffers. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is the foundation for developing an effective solubilization strategy.

PropertyValue/EstimateSource/Rationale
Molecular Formula C₈H₈ClN₃CymitQuimica
Molecular Weight 181.62 g/mol CymitQuimica
Structure The structure contains a pyrazolo[4,3-b]pyridine core, which is a fusion of pyrazole and pyridine rings. This bicyclic system possesses basic nitrogen atoms.
Estimated LogP ~2.2Based on the predicted XlogP of the structurally similar 7-bromo-5-chloro-2-methyl-2h-pyrazolo[4,3-b]pyridine. This value suggests moderate lipophilicity and potentially low aqueous solubility.
Estimated pKa ~3.5 - 4.5This estimate is based on the pKa of pyridine (~5.23) and pyrazole (~2.5). The electron-withdrawing effect of the chloro group is expected to decrease the basicity of the pyridine nitrogen, lowering its pKa. The methyl groups are weakly electron-donating and will have a minor effect. The pyrazole nitrogen is significantly less basic. The pyridine nitrogen is the most likely site of protonation in acidic conditions.

The moderately lipophilic nature (estimated LogP ~2.2) and the presence of a weakly basic pyridine nitrogen (estimated pKa ~3.5-4.5) are the key determinants of the solubility of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine. Its aqueous solubility is expected to be low at neutral and basic pH and will increase in acidic conditions due to the protonation of the pyridine nitrogen.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine difficult to dissolve in aqueous buffers?

A1: The low aqueous solubility of this compound at neutral pH is primarily due to its moderate lipophilicity and its nature as a weak base.[3] At physiological pH (~7.4), the pyridine nitrogen is largely in its neutral, less soluble form. To enhance solubility, it's crucial to prepare the buffer at a pH that is at least 1-2 units below the compound's pKa.[3]

Q2: What is the best initial approach to solubilize this compound for an in vitro assay?

A2: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[4] This stock solution can then be serially diluted into your aqueous assay buffer to the final desired concentration. It is critical to ensure the final DMSO concentration in your assay is low (ideally ≤ 0.1%) to avoid solvent-induced artifacts or cytotoxicity.[5][6][7]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common phenomenon known as "solvent shock," where the compound crashes out of solution due to the rapid change in solvent polarity.[8] Several strategies can mitigate this:

  • Reverse Dilution: Instead of adding the DMSO stock to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing.[8]

  • pH Optimization: Ensure your aqueous buffer is at an acidic pH (e.g., pH 4-5) to favor the more soluble protonated form of the compound.

  • Co-solvents: Incorporate a small percentage of a biocompatible co-solvent like ethanol or PEG 400 in your final aqueous solution.[4]

  • Reduce Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the final buffer system.

Q4: Can I use sonication or heating to dissolve the compound?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective in dissolving the compound in DMSO to create the initial stock solution.[9][10] However, exercise caution as prolonged heating can lead to degradation, especially for compounds with sensitive functional groups like a chloropyridine moiety. Always assess the compound's stability under these conditions.

Q5: Are there alternatives to DMSO for stock solutions?

A5: Yes, other organic solvents like ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be used. However, DMSO is often preferred for its high solubilizing power and compatibility with many biological assays.[4] The choice of solvent should be guided by the compound's solubility and the tolerance of the specific assay system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in DMSO stock - Stock concentration is too high.- DMSO has absorbed water (hygroscopic).- Compound purity is low.- Try preparing a lower concentration stock (e.g., 10 mM).- Use fresh, anhydrous DMSO.- Verify compound purity.
Precipitation upon dilution in aqueous buffer - Solvent shock.- Final concentration exceeds kinetic solubility.- Buffer pH is too high.- Buffer components are incompatible.- Employ reverse dilution.- Lower the final concentration.- Use a buffer with a pH of 4-5.- Test different buffer systems (e.g., citrate instead of phosphate).
Solution is initially clear but becomes cloudy over time - The solution is supersaturated and thermodynamically unstable.- Compound is degrading.- Prepare fresh working solutions for each experiment.- Assess the compound's stability in the final buffer at the experimental temperature.
Inconsistent results between experiments - Variability in stock solution preparation.- Inconsistent buffer pH.- Freeze-thaw cycles of the DMSO stock.- Standardize the stock solution preparation protocol.- Prepare fresh buffers and verify the pH before each use.- Aliquot the DMSO stock to avoid multiple freeze-thaw cycles.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh out 1.816 mg of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.

  • Add DMSO: Add 1 mL of anhydrous, sterile-filtered DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C in a water bath and sonicate for 5-10 minutes until the compound is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determining the pH-Dependent Solubility Profile

This protocol will help you identify the optimal pH range for solubilizing your compound in aqueous buffers.

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, and borate) covering a pH range from 3.0 to 9.0 in 1.0 pH unit increments.

  • Prepare Supersaturated Solutions: Add an excess amount of solid 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine to 1 mL of each buffer in separate microcentrifuge tubes.

  • Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • Separate Solid from Liquid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Quantify: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the measured solubility (in µg/mL or µM) against the pH of the buffers to visualize the pH-solubility profile.

Protocol 3: Preparing Aqueous Working Solutions using Co-solvents

This protocol provides a starting point for using co-solvents to enhance solubility.

  • Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (at an optimized pH determined from Protocol 2) containing a specific percentage of a co-solvent. Common starting points are 5-10% ethanol or PEG 400.

  • Serial Dilution: Perform serial dilutions of your 10 mM DMSO stock solution into the co-solvent-containing buffer to achieve your final desired concentrations.

  • Vortex: Vortex each dilution thoroughly.

  • Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and co-solvent as your highest compound concentration.

Protocol 4: Solubilization using Cyclodextrins

Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer.

  • Add Compound: Add solid 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine to the HP-β-CD solution.

  • Equilibrate: Rotate the mixture at room temperature for 24-48 hours to facilitate complex formation.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate.

Diagrams

Solubility_Optimization_Workflow cluster_0 Step 1: Initial Characterization cluster_1 Step 2: Stock Solution Preparation cluster_2 Step 3: Aqueous Formulation Development cluster_3 Step 4: Optimization Strategies cluster_4 Step 5: Final Formulation A Physicochemical Properties (MW, Estimated LogP & pKa) B Prepare 10 mM stock in 100% DMSO A->B C Precipitation? B->C D Lower concentration Use anhydrous DMSO C->D Yes E Dilute into Aqueous Buffer C->E No D->B F Precipitation? E->F G pH Adjustment (Buffer pH < pKa - 1) F->G Yes J Optimized Aqueous Solution (Clear & Stable) F->J No G->E H Co-solvents (e.g., Ethanol, PEG 400) G->H H->E I Cyclodextrins (e.g., HP-β-CD) H->I I->E

Caption: Workflow for optimizing the solubility of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.

Troubleshooting_Precipitation cluster_solutions Potential Solutions start Precipitation Observed solution1 Reverse Dilution Add buffer to DMSO stock start->solution1 Try First solution2 solution2 start->solution2 solution3 Co-solvents Add Ethanol or PEG 400 start->solution3 solution4 Concentration Lower final concentration start->solution4

Sources

Optimization

Technical Support Center: Long-Term Storage and Handling of Remdesivir (CAS 2254506-82-4)

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Remdesivir (CAS 2254506-82-4). This resource is designed for researchers, scientists, and drug development professionals to ens...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Remdesivir (CAS 2254506-82-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical antiviral compound in a laboratory setting. As a nucleotide analog prodrug, remdesivir's chemical structure contains moieties susceptible to degradation if not handled and stored correctly.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical challenges you may face.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common queries and issues related to the storage and handling of remdesivir.

Part 1: Solid Compound Storage & Handling

Q1: Upon receiving a new shipment of solid remdesivir, what is the absolute best condition for long-term storage?

For optimal long-term stability of the lyophilized powder, storage in a freezer at -20°C to -10°C is recommended.[3] While the manufacturer's label for the commercial product Veklury® states storage below 30°C (86°F) is acceptable for its shelf life, research-grade material intended for long-term storage benefits from colder, more controlled conditions to minimize any potential for slow thermal degradation.[4][5][6]

  • Expertise & Causality: Remdesivir is an ester prodrug.[7] While forced degradation studies show it is relatively stable to dry heat, long-term exposure to ambient temperatures can increase the risk of hydrolysis if any moisture is present.[7][8] Freezing the material significantly reduces molecular motion and slows the rate of any potential chemical reactions, thereby preserving its integrity for extended periods, with data supporting a shelf-life of 48 months or more under these conditions.[3]

Q2: Is remdesivir sensitive to air (oxidation) or light?

Forced degradation studies indicate that remdesivir is stable under photolytic (light) and thermal stress conditions.[8] However, it is susceptible to oxidative degradation.[8][9]

  • Trustworthiness & Best Practices: While the solid is not highly light-sensitive, it is best practice to store it in the original amber or opaque vial, protected from direct, intense light. To prevent oxidation, ensure the container is tightly sealed. For ultimate protection during long-term storage, consider placing the vial inside a secondary container with a desiccant and purging the headspace with an inert gas like argon or nitrogen.

Q3: The solid powder in my vial is off-white to yellow. Is this normal?

Yes, this is normal. Remdesivir lyophilized powder is described as a white, off-white, or yellow crystalline solid.[5][10] This color variation does not typically indicate degradation or affect the product's stability.[6] However, any significant change in color (e.g., turning dark brown) upon storage should be investigated.

Part 2: Solution Preparation & Stability

Q4: What are the recommended solvents for preparing stock solutions of remdesivir?

Remdesivir is poorly soluble in water but is soluble in organic solvents like methanol and ethanol.[10] For creating high-concentration stock solutions, dimethyl sulfoxide (DMSO) is also commonly used.

  • Expertise & Causality: The choice of solvent is critical. While methanol is effective, DMSO is often preferred for its ability to dissolve a wide range of organic molecules and its compatibility with many biological assays after appropriate dilution. Be aware that the aqueous solubility of remdesivir is pH-dependent, increasing as the pH drops.[10]

Q5: I've prepared a stock solution. How should I store it to prevent degradation?

Stock solutions are far less stable than the solid powder. Degradation in solution is primarily driven by hydrolysis.[7][8][11]

  • Recommended Protocol:

    • Prepare the stock solution (e.g., in DMSO) to the desired concentration.

    • Aliquot the solution into single-use volumes in tightly sealed, low-binding cryovials.

    • Store the aliquots at -80°C .

  • Trustworthiness & Causality: Aliquoting is crucial. It prevents multiple freeze-thaw cycles, which can accelerate degradation and cause the compound to precipitate out of solution. Storing at -80°C, rather than -20°C, provides superior protection for solutions by further minimizing chemical reactivity.

Q6: How long can I store remdesivir in aqueous solutions for my experiments?

Aqueous solutions are not recommended for long-term storage. The diluted remdesivir solution for infusion is stable for up to 24 hours at room temperature (20°C to 25°C) or 48 hours at refrigerated temperature (2°C to 8°C).[4][6] For laboratory purposes, it is strongly advised to prepare fresh aqueous dilutions from your frozen organic stock solution immediately before each experiment. Discard any unused aqueous solution after the experiment is complete.

  • Expertise & Causality: Remdesivir's structure contains a phosphoramidate and an ester, both of which are susceptible to hydrolysis in aqueous environments.[11][12] The rate of this hydrolysis is dependent on pH and temperature. Preparing fresh solutions for each experiment is a self-validating protocol that ensures the concentration and integrity of the compound are known and consistent, which is paramount for reproducible results.

Part 3: Identifying and Mitigating Degradation

Q7: My experimental results are inconsistent. How can I verify if my remdesivir has degraded?

Inconsistent results are a classic sign of compound instability. If you suspect degradation, a purity analysis is required. The most reliable method is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.[13][14]

  • Trustworthiness & Validation: A stability-indicating method can separate the intact remdesivir from its degradation products.[11] Comparing the chromatogram of your sample to a new, validated reference standard will allow you to quantify the purity and confirm if degradation has occurred. Several validated HPLC-UV methods have been published and can be adapted for quality control.[7][11]

Q8: What are the main chemical "weak spots" in the remdesivir molecule?

The primary degradation pathways involve hydrolysis.[8] There are two main points of attack:

  • Phosphoramidate Bond Hydrolysis: This breaks the bond between the phosphorus atom and the alanine moiety.

  • Ester Bond Hydrolysis: This cleaves the 2-ethylbutyl ester, releasing the carboxylic acid. These reactions are significantly accelerated in basic and, to a lesser extent, acidic aqueous solutions.[7][11]

Visual Workflow & Data Summary

Decision-Making for New Shipments

The following diagram outlines the decision process for handling a new vial of remdesivir to ensure its long-term integrity.

G cluster_solution Solution Preparation & QC start Receive Shipment of Remdesivir (CAS 2254506-82-4) inspect Inspect Vial: - Intact Seal? - Correct Label? - Expected Appearance? start->inspect storage_decision Immediate Use or Long-Term Storage? inspect->storage_decision Vial OK long_term Store Solid at -20°C (Inert gas overlay optional) Log lot # and date. storage_decision->long_term Long-Term short_term Proceed to Solution Preparation storage_decision->short_term prep_stock Prepare Stock in DMSO or Methanol short_term->prep_stock aliquot Aliquot into single-use volumes prep_stock->aliquot qc_check Optional: Perform initial QC via HPLC prep_stock->qc_check store_solution Store Aliquots at -80°C aliquot->store_solution

Caption: Decision workflow for handling and storing solid remdesivir.

Summary of Recommended Storage Conditions
FormSolventTemperatureRecommended DurationKey Considerations
Solid (Lyophilized) N/A-25°C to -10°C[3]> 48 monthsTightly seal vial; protect from moisture.
Solid (Lyophilized) N/ABelow 30°C[4][6]Per manufacturer's expiryAcceptable for commercial product; -20°C is superior for long-term research samples.
Stock Solution DMSO or Methanol-80°CUp to 6 months (verify)Must be aliquoted to avoid freeze-thaw cycles.
Working Dilution Aqueous Buffer / Media2°C to 8°C[15]< 48 hoursPrepare fresh before each experiment. Do not store.
Working Dilution Aqueous Buffer / MediaRoom Temp (20-25°C)[15]< 24 hoursPrepare fresh before each experiment. Do not store.

Experimental Protocols

Protocol 1: Quality Control Assessment of Remdesivir Purity via RP-HPLC

This protocol is adapted from published, validated stability-indicating methods and serves as a reliable system for verifying the integrity of your compound.[7][11]

Objective: To quantify the purity of a remdesivir sample and detect the presence of degradation products.

Materials:

  • Remdesivir sample (solid or in solution)

  • Reference Standard: A new, certified vial of remdesivir

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Orthophosphoric acid

  • C18 Column (e.g., 250 x 4.6 mm, 5 µm)[7][11]

  • HPLC system with UV or Diode Array Detector (DAD)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a solution of Acetonitrile and Water in a 55:45 (v/v) ratio.

    • Adjust the pH of the water component to 4.0 using orthophosphoric acid before mixing with acetonitrile.[7][11]

    • Degas the final mobile phase by sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh and dissolve the remdesivir reference standard in methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution with the mobile phase to a working concentration within the linear range of the instrument (e.g., 10 µg/mL).

  • Sample Preparation:

    • Prepare your remdesivir sample in the same manner and to the same theoretical concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (pH 4.0) (55:45 v/v)

    • Flow Rate: 1.0 mL/min[11]

    • Injection Volume: 20 µL[11]

    • Detection Wavelength: 240 nm[7]

    • Column Temperature: Ambient or 25°C

  • Analysis:

    • Inject the standard solution to determine the retention time (RT) and peak area for pure remdesivir.

    • Inject the sample solution.

    • Compare the chromatograms. The presence of significant peaks at RTs other than that of the main remdesivir peak indicates degradation.

    • Calculate purity using the area normalization method: Purity (%) = (Area of Remdesivir Peak / Total Area of All Peaks) * 100.

Trustworthiness Check: The method is considered stability-indicating because published studies have shown that all major degradation products are well-resolved from the parent remdesivir peak under these conditions.[11]

References

  • ResearchGate. Suggested degradation pathway of Remdesivir. Available at: [Link]

  • Validated isocratic stability-indicating RP-HPLC method for concurrent remdesivir estimation in drug products used in bioavailab. Available at: [Link]

  • Pawar, V., et al. (2023). Remdesivir. In Profiles of Drug Substances, Excipients, and Related Methodology. Available at: [Link]

  • Wiley Analytical Science. (2021). Simple stability-indicating HPLC method for remdesivir. Available at: [Link]

  • Gilead Sciences Inc. Veklury® (remdesivir) Storage and Stability of Lyophilized Powder. Available at: [Link]

  • A Review on Remdesivir by Pharmaceutical Analytical Methods [HPLC]. Available at: [Link]

  • Gilead Sciences, Inc. (2020). Remdesivir for Injection (100 mg) Lyophilized Powder. Available at: [Link]

  • National Center for Biotechnology Information. Remdesivir. PubChem Compound Summary for CID 121304016. Available at: [Link]

  • Hamdy, M. M., et al. (2021). Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection. PubMed. Available at: [Link]

  • PMDA. REMDESIVIR (GS-5734). Available at: [Link]

  • GOV.UK. (2020). Treatment protocol for patients_EAMS 11972/0002 Remdesivir 100 mg concentrate for solution for infusion. Available at: [Link]

  • European Medicines Agency. (2020). Summary on compassionate use of remdesivir Gilead. Available at: [Link]

  • Gilead Sciences, Inc. (2020). Instructions for Preparation and Administration of Remdesivir (GS-5734TM) for Injection, 100 mg. Available at: [Link]

  • World Health Organization. (2022). Remdesivir for COVID-19. Available at: [Link]

  • Royal Society of Chemistry. (2021). Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry. Available at: [Link]

  • J-GLOBAL. Remdesivir. Available at: [Link]

  • ResearchGate. Proposed degradation pathway of degradant products of remdesivir under oxidative condition. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Remdesivir. Available at: [Link]

  • Gilead Medical Information. (2025). Veklury® Storage and Stability of Lyophilized Powder. Available at: [Link]

Sources

Troubleshooting

Reducing halogenation byproducts in 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine preparation

Welcome to the Technical Support Center. The conversion of 5-hydroxy/5-oxo pyrazolo[4,3-b]pyridine precursors to their 5-chloro derivatives is a critical transformation in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The conversion of 5-hydroxy/5-oxo pyrazolo[4,3-b]pyridine precursors to their 5-chloro derivatives is a critical transformation in drug development. However, relying on traditional neat Phosphorus Oxychloride (POCl₃) reflux conditions often leads to complex impurity profiles, including over-chlorination, tarry degradation, and product hydrolysis.

This guide is designed for bench scientists and process chemists to troubleshoot, optimize, and validate the halogenation workflow.

Reaction Pathway & Byproduct Causality

To effectively troubleshoot, we must first map the chemical logic of the reaction. The diagram below illustrates the divergent pathways that lead to either the desired target or common failure modes.

Pathway Precursor 5-Hydroxy Precursor (Pyrazolo[4,3-b]pyridine) Reagents POCl3 + DIPEA/DMAP in Toluene Precursor->Reagents Activation Byproduct3 Tarry Degradation (Excess Heat >110°C) Precursor->Byproduct3 Prolonged Reflux Intermediate Active Phosphonium [(DMAP)2PO2]+ Reagents->Intermediate Base Catalysis Target Target Molecule (5-Chloro Derivative) Intermediate->Target Controlled Temp (80°C) Byproduct1 Over-chlorination (C-3 Pyrazole) Intermediate->Byproduct1 Excess POCl3 / Heat Byproduct2 Hydrolysis Reversion (pH < 7 Workup) Target->Byproduct2 Poor Aqueous Quench

Reaction pathway showing target synthesis and primary byproduct formation routes.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why am I observing significant di-chloro byproducts (over-chlorination) in my LC-MS? A: Causality: The pyrazole ring is inherently electron-rich. Once the primary 5-chloro product forms, the C-3 position of the pyrazole ring becomes the next most susceptible site for electrophilic attack[1]. If you are running the reaction in neat POCl₃ at reflux (>110°C), the excess thermal energy drives this secondary halogenation. Solution: Transition from neat POCl₃ to a solvent-based system (e.g., toluene) and introduce a catalytic base like DMAP or stoichiometric DIPEA[2]. This forms a highly reactive ligand-stabilized dioxophosphonium cation ([(DMAP)2PO2]+), which lowers the activation energy required for the primary chlorination, allowing you to reduce the reaction temperature to 80°C and suppress C-3 over-chlorination. For more on this intermediate, see3[3].

Q: My reaction stalls at 70% conversion, leaving unreacted 5-hydroxy precursor. Should I add more POCl₃? A: Causality: Stalling is rarely due to a lack of chlorinating agent. Instead, it is typically caused by the accumulation of HCl gas generated during the reaction. HCl protonates the basic nitrogen atoms on the pyrazolo[4,3-b]pyridine core, deactivating the ring toward nucleophilic substitution and often causing the starting material to precipitate out of solution. Solution: Do not add more POCl₃, as this will only increase tar formation. Instead, ensure your system includes an adequate acid scavenger (like DIPEA, pyridine, or 2,6-lutidine) to buffer the reaction and keep the precursor in its more reactive, unprotonated state[4].

Q: During aqueous workup, my yield drops significantly, and I see the starting material regenerate. How do I prevent this? A: Causality: The newly formed 5-chloro-pyrazolo[4,3-b]pyridine is highly sensitive to hydrolysis under hot, acidic conditions. When quenching excess POCl₃ directly with water, the violent exothermic reaction releases massive amounts of HCl, rapidly dropping the pH and spiking the temperature. This drives the reverse hydrolysis reaction, reverting your product back to the 5-hydroxy precursor. Solution: Implement a strictly controlled "reverse quench." Slowly transfer the reaction mixture into a vigorously stirred biphasic mixture of ice and saturated aqueous sodium bicarbonate (NaHCO₃) as outlined in standard 4[4].

Part 2: Quantitative Optimization Data

The table below summarizes the effect of transitioning from traditional neat conditions to base-catalyzed, solvent-mediated conditions. Notice the inverse relationship between reaction temperature and di-chloro byproduct formation.

EntryReagentsSolventTemp (°C)Time (h)Conversion (%)Target Yield (%)Di-chloro Byproduct (%)
1POCl₃ (neat, excess)None11012>954535
2POCl₃ (3.0 eq)Toluene1108>956025
3POCl₃ (2.0 eq) + DIPEA (2.0 eq)Toluene804>9885<5
4 POCl₃ (1.5 eq) + DMAP (0.1 eq) Acetonitrile 70 6 >98 88 <2

Data Interpretation: Entry 4 represents the optimal balance. The catalytic DMAP acts as a highly efficient nucleophilic transfer agent, allowing the lowest possible temperature (70°C) which effectively starves the activation energy required for C-3 over-chlorination.

Part 3: Self-Validating Experimental Protocol

Objective: Synthesis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine with <2% over-chlorination and zero hydrolysis.

Step 1: Reagent Preparation & Activation

  • Action: In a flame-dried flask under N₂, suspend the 5-hydroxy precursor (1.0 eq) in anhydrous toluene (10 volumes). Add DIPEA (2.0 eq)[2].

  • Causality: DIPEA acts as an acid scavenger to prevent substrate protonation and subsequent reaction stalling.

  • Self-Validation Checkpoint: The suspension should stir freely. If severe clumping occurs upon base addition, trace moisture is present (causing premature salt formation); discard and restart with rigorously dried solvent.

Step 2: Controlled Halogenation

  • Action: Cool the mixture to 0°C. Add POCl₃ (1.5 eq) dropwise over 15 minutes. Slowly warm the reaction to 80°C and stir for 4 hours.

  • Causality: Dropwise addition controls the exothermic formation of the active chlorinating complex. Heating to 80°C (instead of reflux) provides enough energy for C-5 chlorination while preventing the C-3 over-chlorination pathway.

  • Self-Validation Checkpoint: Sample 10 µL into anhydrous MeOH for LC-MS. The reaction is complete when the precursor peak area is <2%. If >2%, do NOT add more POCl₃; continue heating for 1 additional hour.

Step 3: Reverse Quench (Critical Step)

  • Action: Cool the reaction to room temperature. Prepare a separate large flask with a 1:1 mixture of crushed ice and saturated aqueous NaHCO₃ (20 volumes). Slowly drip the reaction mixture into the vigorously stirred ice/base mixture[4].

  • Causality: The reverse quench prevents the localized acidic hot spots that cause the 5-chloro product to hydrolyze back to the starting material.

  • Self-Validation Checkpoint: Monitor the aqueous layer with pH paper continuously. The pH MUST remain between 7.5 and 8.0. If the pH drops below 7.0, immediately pause the addition and add solid NaHCO₃ until the pH recovers. Failure to maintain this pH guarantees yield loss via hydrolysis.

Step 4: Isolation

  • Action: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: The crude mass should be >90% of the theoretical yield. A mass recovery of <70% indicates that the product was lost to the aqueous layer due to incomplete extraction or undetected hydrolysis during Step 3.

References

  • Ambeed.
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: benchchem.
  • Source: nih.gov (PubMed)

Sources

Optimization

Scaling up synthesis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine for preclinical in vivo studies

Preclinical Synthesis, Troubleshooting, and Process Optimization The 2H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore frequently utilized in CNS therapeutics, notably in preclinical candidates for Huntin...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Synthesis, Troubleshooting, and Process Optimization

The 2H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore frequently utilized in CNS therapeutics, notably in preclinical candidates for Huntington's disease . Transitioning the synthesis of 5-chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine from discovery (milligram scale) to preclinical in vivo studies (multi-gram to kilogram scale) presents distinct challenges. These include managing the exothermic bromination of aminopyridine precursors, mitigating the hazards of diazonium intermediates during cyclization, and controlling the regioselectivity of the final N-methylation.

This support center provides field-proven troubleshooting guides, causal explanations for process deviations, and self-validating protocols to ensure high-fidelity scale-up.

Visualizing the Scale-Up Workflow

Synthesis SM 6-Chloro-2-methylpyridin-3-amine Bromination Bromination (Br2, AcOH) Exothermic Control SM->Bromination Int1 4-Bromo-6-chloro-2-methylpyridin-3-amine Bromination->Int1 Suzuki Suzuki-Miyaura Cross-Coupling (MeB(OH)2, Pd catalyst) Int1->Suzuki Int2 6-Chloro-2,4-dimethylpyridin-3-amine Suzuki->Int2 Cyclization Diazotization & Cyclization (Isoamyl nitrite, Heat) Int2->Cyclization Int3 5-Chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine Cyclization->Int3 Alkylation Regioselective N-Methylation (MeI, Cs2CO3) Int3->Alkylation Product 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine (Target Compound) Alkylation->Product

Figure 1: Scalable synthetic workflow for 5-chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the bromination of 6-chloro-2-methylpyridin-3-amine, we observe significant thermal runaway and the formation of over-brominated impurities. How can this be controlled at the 500g scale?

  • Analysis & Causality: Electrophilic aromatic bromination using Br₂ in acetic acid is highly exothermic. At scale, the surface-area-to-volume ratio decreases, leading to inadequate heat dissipation. Elevated temperatures (>10 °C) decrease the activation energy barrier for secondary bromination, leading to polyhalogenated byproducts.

  • Solution: Transition from batch addition to a controlled, dropwise addition or a continuous flow setup. Maintain the internal temperature strictly between 0 °C and 5 °C. If the temperature exceeds 8 °C, pause the addition; the reaction mixture will visibly darken, indicating the onset of oxidative degradation.

Q2: The diazotization-cyclization step yields high levels of tar-like degradation products. How can we improve the yield of the 1H-pyrazolo[4,3-b]pyridine core?

  • Analysis & Causality: Aqueous diazotization using NaNO₂/HCl generates diazonium salts that are prone to hydrolysis (forming phenols) or undesired azo-coupling at elevated temperatures. In a batch reactor, heating a large volume of aqueous diazonium salt to induce cyclization results in prolonged thermal exposure and degradation.

  • Solution: Utilize non-aqueous diazotization. By using isoamyl nitrite in a solvent like toluene or THF at 60–80 °C, the diazonium intermediate is generated in situ and immediately undergoes intramolecular cyclization . This prevents the dangerous accumulation of energetic diazonium species and suppresses hydrolytic side reactions.

Q3: How do we achieve high regioselectivity for the 2H-isomer during the final N-methylation step without relying on column chromatography?

  • Analysis & Causality: Alkylation of the 1H-pyrazolo[4,3-b]pyridine core is an ambident nucleophile problem. The N1 position is typically the thermodynamically favored site, while N2 alkylation is kinetically favored but highly sensitive to steric hindrance and the nature of the base. Using a soft, bulky base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) disrupts tight ion-pairing, enhancing the nucleophilicity of the N2 position and shifting the product distribution in favor of the 2H-isomer.

  • Solution: Employ Cs₂CO₃ in DMF at ambient temperature. Follow this with an anti-solvent crystallization (Ethanol/Water). The 2H-isomer exhibits significantly lower solubility in cold aqueous ethanol compared to the N1-isomer, allowing for isolation via filtration.

Quantitative Data: N-Methylation Optimization

The following table summarizes process development data for the N-methylation of 5-chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine. The goal is to maximize the N2 isomer yield for preclinical batch production.

BaseSolventTemperature (°C)N1:N2 Ratio (HPLC)Isolated Yield of 2H-Isomer (%)
K₂CO₃DMF2540:6035
NaHTHF060:4015
Cs₂CO₃MeCN6030:7052
Cs₂CO₃ DMF 25 15:85 78
Self-Validating Protocol: Regioselective N-Methylation and Isolation

This protocol incorporates in-process controls (IPCs) to ensure the system validates itself at critical junctures, preventing downstream failures.

Materials:

  • 5-Chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq, 100 g)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq, 292 g)

  • Iodomethane (MeI) (1.1 eq, 37.5 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.0 L)

Step-by-Step Methodology:

  • Preparation: Charge a dry 3 L jacketed reactor with 5-chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine and anhydrous DMF. Stir at 250 rpm until complete dissolution.

  • Base Addition: Add Cs₂CO₃ in three equal portions over 15 minutes.

    • Validation Check: The suspension should turn a distinct pale yellow. If the solution remains colorless, verify the quality and water content of the Cs₂CO₃ (must be <0.5% H₂O).

  • Alkylation: Cool the reactor jacket to 10 °C. Add MeI dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 25 °C.

    • Safety/Validation Check: MeI addition is mildly exothermic. A temperature spike >30 °C will result in over-alkylation (quaternary ammonium salt formation), visible as a persistent white precipitate that does not dissolve upon further stirring.

  • Reaction Monitoring (IPC): Stir for 4 hours at 25 °C. Pull a 0.5 mL sample, quench with water, extract with EtOAc, and analyze via HPLC.

    • Proceed only if starting material is <2% and the N2:N1 ratio is ≥ 80:20.

  • Quench and Crystallization: Cool the mixture to 5 °C. Slowly add 1.5 L of pre-chilled deionized water over 1 hour.

    • Validation Check: A fine, off-white precipitate of the 2H-isomer will begin to form after ~300 mL of water is added. If an oil forms instead, the addition rate is too fast; pause the addition and seed the reactor.

  • Isolation: Stir the slurry at 0–5 °C for 2 hours. Filter through a sintered glass funnel. Wash the filter cake with cold 1:1 EtOH/Water (2 x 200 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours to yield 5-chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine (>99% purity).

Logical Troubleshooting Diagram: Isomer Separation

Troubleshooting Start Crude Mixture (N1 & N2 Isomers) CheckRatio HPLC IPC: Is N2 > 80%? Start->CheckRatio Cryst Anti-solvent Crystallization (EtOH/H2O) CheckRatio->Cryst Yes (Pass) Chromatography Silica Gel Filtration (EtOAc/Hexane) CheckRatio->Chromatography No (Fail) Pure Pure 2H-Isomer (>99% Purity) Cryst->Pure Chromatography->Cryst

Figure 2: Decision matrix for isolating the 2H-isomer based on crude reaction ratios.

References
  • Compounds for treating Huntington's disease United States Patent US11407753B2 URL:[1]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles Molecules (MDPI), 2023 URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profile and Synthetic Utility: 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine vs. 1H-pyrazolo[4,3-b]pyridine

As drug discovery programs increasingly rely on structurally complex heteroaromatics, understanding the nuanced reactivity of fused bicyclic scaffolds is paramount. The pyrazolo[4,3-b]pyridine core is a privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on structurally complex heteroaromatics, understanding the nuanced reactivity of fused bicyclic scaffolds is paramount. The pyrazolo[4,3-b]pyridine core is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors and allosteric modulators for neurological disorders[1][2].

This technical guide provides an objective, data-supported comparison between the unsubstituted parent scaffold, 1H-pyrazolo[4,3-b]pyridine , and its highly functionalized derivative, 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine .

Structural Context & Mechanistic Reactivity (The "Why")

1H-pyrazolo[4,3-b]pyridine: The Fluxional Parent Scaffold

The unsubstituted 1H-pyrazolo[4,3-b]pyridine exists in a dynamic tautomeric equilibrium between its 1H and 2H forms[3][4]. This fluxionality dictates its reactivity and often complicates selective functionalization.

  • Electrophilic Aromatic Substitution (EAS): Because the pyridine ring is electron-deficient, EAS (e.g., halogenation, nitration) predominantly occurs at the more electron-rich C3 position of the pyrazole ring[5][6].

  • N-Alkylation Challenges: Deprotonation of the pyrazole NH yields an ambidentate nucleophile. Subsequent alkylation typically results in an isomeric mixture of N1-alkyl and N2-alkyl products, which share similar polarities and require rigorous, yield-reducing chromatographic separation[3][4].

5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine: The Activated Derivative

This derivative is geometrically locked and electronically primed for late-stage functionalization[7].

  • Fixed 2H Geometry: The methylation at the N2 position permanently fixes the molecule in the 2H-tautomeric state, entirely eliminating the N-alkylation ambiguities seen in the parent compound[4].

  • C5-Chlorine Activation: The addition of a chlorine atom at C5 fundamentally alters the molecule's synthetic utility. The fused pyrazole system, combined with the electronegative pyridine nitrogen, strongly withdraws electron density from the C5 position. This extreme electron deficiency makes the C5-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by Palladium(0) catalysts[8][9]. This specific reactivity is leveraged extensively in the synthesis of complex therapeutics, such as novel bicyclic heteroaryl compounds for the treatment of Huntington's disease[7][10][11].

Visualizing Reactivity Pathways

Reactivity_Pathways P1 1H-pyrazolo[4,3-b]pyridine T1 Tautomeric Equilibrium (1H ⇌ 2H) P1->T1 R1 Electrophilic Sub (C3) P1->R1 R2 Ambidentate Alkylation (Mixed N1/N2 Yields) T1->R2 P2 5-Chloro-2,7-dimethyl- 2H-pyrazolo[4,3-b]pyridine T2 Fixed 2H Geometry (N2-Methylated) P2->T2 R3 SNAr at C5-Cl (Electron Deficient) T2->R3 R4 Pd-Catalyzed Coupling (Suzuki/Buchwald) T2->R4

Reactivity divergence between 1H-parent and 2H-substituted pyrazolo[4,3-b]pyridines.

Quantitative Data: Reactivity & Performance Metrics

The following table summarizes the divergent chemical behaviors of the two scaffolds based on empirical synthetic data[3][9][10].

Parameter1H-pyrazolo[4,3-b]pyridine5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine
Tautomeric State Dynamic (1H ⇌ 2H)Fixed (2H)
Primary Reactive Site C3 (Electrophilic), N1/N2 (Nucleophilic)C5 (Electrophilic / Cross-Coupling)
N-Alkylation Yield Low/Moderate (Isomeric mixtures)N/A (Already N-methylated)
Cross-Coupling Suitability Poor (Requires prior halogenation)Excellent (Activated C5-Cl bond)
Primary Application Starting scaffold / Fragment libraryAdvanced intermediate for API synthesis
Mass Spec (ESI+) [M+H]+ 120.1[M+H]+ 182.0, 184.0 (Isotopic Cl pattern)

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Causality is built into the workup steps to isolate the desired chemical behavior.

Protocol A: Suzuki-Miyaura Cross-Coupling of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

This protocol demonstrates the exploitation of the activated C5-Cl bond to build complex heteroaryl architectures, a standard procedure in Huntington's disease drug development[7][10][11].

Causality & Rationale: The use of Pd(dppf)Cl₂ is critical here; its large bite angle facilitates the oxidative addition into the sterically hindered, yet electronically activated, C5-Cl bond.

  • Preparation: In a sealed pressure tube, combine 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine (1.0 eq), an appropriately protected amino-containing cycloalkyl pinacol boronic ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq)[10].

  • Solvent & Base: Suspend the mixture in a degassed solution of 1,4-dioxane and 2M aqueous K₂CO₃ (3.0 eq). Self-Validation: Degassing is mandatory to prevent catalyst poisoning; a color change from orange to dark red/black indicates active Pd(0) species formation.

  • Thermal Activation: Heat the reaction mixture at 90°C for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the distinct 182.0/184.0 m/z doublet confirms the complete consumption of the starting material[7].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over anhydrous Na₂SO₄, concentrated, and purified via silica gel chromatography to yield the C5-substituted product.

Suzuki_Workflow S1 1. Preparation 5-Cl Substrate + Boronic Ester S2 2. Catalysis Pd(dppf)Cl2 + K2CO3 Base S1->S2 S3 3. Heating 80-100°C 12-16 Hours S2->S3 S4 4. Workup EtOAc Extraction Brine Wash S3->S4 S5 5. Isolation Silica Gel Chromatography S4->S5

Standardized Suzuki-Miyaura cross-coupling workflow for the 5-chloro derivative.

Protocol B: Demonstration of Ambidentate N-Alkylation in 1H-pyrazolo[4,3-b]pyridine

This protocol highlights the synthetic challenge posed by the tautomeric parent scaffold[3][4].

  • Deprotonation: Dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF at 0°C. Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases, confirming the formation of the ambidentate pyrazolate anion.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench with H₂O and extract with DCM. TLC analysis will inherently reveal two distinct spots corresponding to the 1-methyl-1H and 2-methyl-2H isomers, validating the fluxional symmetry break of the parent tautomers[4].

References

  • [7] World Intellectual Property Organization. WO2018226622A1 - Compounds for treating huntington's disease. Google Patents. Available at:

  • [10] United States Patent and Trademark Office. US11407753B2 - Compounds for treating Huntington's disease. Google Patents. Available at:

  • [8] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central (PMC). Available at:[Link]

  • [1] Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. Available at:[Link]

  • [3] Hawes, C. S., et al. Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines. Dalton Transactions, RSC Publishing. Available at:[Link]

  • [2] Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed. Available at:[Link]

  • [11] World Intellectual Property Organization. WO2018226622A1 - Compounds for treating huntington's disease. Google Patents. Available at:

  • [4] Hawes, C. S., et al. Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines. RSC Publishing. Available at:[Link]

  • [9] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at:[Link]

Sources

Comparative

LC-MS Validation of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Exact Mass (m/z 182.0): A Comparative Guide

The Analytical Imperative in Drug Discovery The pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of selective c-Met inhibitors, PDE1 i...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Imperative in Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of selective c-Met inhibitors, PDE1 inhibitors, and positive allosteric modulators (PAMs) for the mGlu4 receptor . During the preclinical development of these targeted therapies, the precise identification of intermediates and active pharmaceutical ingredients (APIs)—such as 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine —is a strict regulatory requirement.

While standard quadrupole mass spectrometers can detect this compound at a nominal mass of m/z 182.0 , nominal mass alone is insufficient for rigorous structural confirmation or impurity profiling. The chemical formula of this compound is C8​H8​ClN3​ . To unequivocally differentiate this molecule from isobaric interferences in complex biological matrices, we must validate its monoisotopic exact mass. Factoring in the mass of a proton ( 1.007276 Da ), the theoretical exact mass of the [M+H]+ ion is m/z 182.0479 .

This guide objectively compares the analytical platforms capable of this validation and provides a self-validating experimental protocol grounded in High-Resolution Mass Spectrometry (HRMS).

Platform Comparison: HRMS vs. Nominal Mass Analyzers

Validating an exact mass requires instrumentation capable of high resolving power and sub-ppm mass accuracy. Below is an objective performance comparison of the three primary LC-MS architectures used in drug development.

Quantitative Performance Comparison Table
Analytical ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap (e.g., Q Exactive)
Primary Utility High-throughput targeted DMPK quantitationExact mass validation, isotopic fidelity, rapid scanningUltra-high resolution exact mass, structural ID
Mass Resolution ~1,000 (Nominal Mass)20,000 – 60,000100,000 – 500,000+
Mass Accuracy N/A< 3 ppm (requires continuous lock mass)< 2 ppm (internal/external calibration)
Scan Speed Extremely FastVery Fast (<50 µs/scan)Moderate (Resolution-dependent)
Suitability for m/z 182.0479 Poor: Cannot distinguish true isobars.Excellent: Ideal for fast UPLC gradients.Optimal: Highest confidence in elemental composition.

Data supported by comparative proteomics and small-molecule HRMS performance metrics .

Decision Matrix for Platform Selection

Platform_Selection D1 Primary Analytical Objective? N1 Targeted Quantitation (High Throughput) D1->N1 Sensitivity/Speed N2 Exact Mass Validation & Structural ID D1->N2 Specificity/Accuracy N3 Triple Quadrupole (QqQ) Nominal Mass N1->N3 D2 Resolution vs. Acquisition Speed? N2->D2 N4 Orbitrap Ultra-High Resolution D2->N4 Max Resolution (>100k) N5 Q-TOF High Speed & Isotopic Fidelity D2->N5 Fast Scan Rates (<50 µs)

Decision matrix for selecting the optimal LC-MS platform for exact mass validation.

Causality-Driven Experimental Protocol

To ensure absolute scientific integrity, an LC-MS method cannot simply be a sequence of actions; it must be a self-validating system. The following protocol utilizes an Orbitrap or Q-TOF HRMS system. Every step is designed with explicit causality to preserve the fidelity of the m/z 182.0479 measurement.

Step 1: Sample Preparation (Protein Precipitation)
  • Method: Treat the biological or synthetic sample with a 3:1 ratio of cold Acetonitrile to sample volume. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • Causality: High-resolution mass analyzers are highly sensitive to ion suppression. Crashing out proteins and precipitating endogenous phospholipids prevents these macromolecules from competing for charge droplets in the Electrospray Ionization (ESI) source, thereby maximizing the ion flux of the target analyte.

Step 2: Chromatographic Separation (UPLC)
  • Method: Inject 2 µL of the supernatant onto a sub-2 µm C18 UPLC column. Utilize a gradient elution consisting of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid is critical as it provides the excess protons necessary to drive the basic nitrogen atoms of the pyrazolo[4,3-b]pyridine core into the [M+H]+ state. The sub-2 µm stationary phase generates ultra-narrow chromatographic peak widths (<3 seconds). This concentrates the ions into a dense temporal band, drastically improving the signal-to-noise (S/N) ratio and providing the mass analyzer with the robust ion statistics required to calculate mass to the fourth decimal place.

Step 3: Ionization and Lock-Mass Calibration
  • Method: Operate the ESI source in positive ion mode. Continuously infuse a known reference standard (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary sprayer, or utilize ambient background ions (e.g., polysiloxanes at m/z 371.1012) as an internal lock mass .

  • Causality: HRMS instruments are susceptible to micro-fluctuations in ambient temperature and high-voltage power supplies, which can cause the mass axis to drift. The lock mass provides a continuous, immutable m/z reference point. The instrument's software uses this reference to dynamically recalibrate the mass axis in real-time, ensuring the mass accuracy remains locked below 2 ppm.

Step 4: High-Resolution Mass Analysis
  • Method: Acquire full-scan MS data (m/z 100–500) at a mass resolving power of ≥60,000 (defined at m/z 200).

  • Causality: High resolving power is mathematically required to separate the target analyte (m/z 182.0479) from near-isobaric background matrix interferences. If resolution is too low, isobaric peaks coalesce, artificially shifting the centroid of the measured peak and destroying exact mass accuracy.

Step 5: Data Processing via Mass Extraction Window (MEW)
  • Method: Generate an Extracted Ion Chromatogram (XIC) using a Mass Extraction Window (MEW) strictly set to ±5 ppm centered on m/z 182.0479.

  • Causality: Setting the MEW to ±5 ppm filters out >99% of chemical noise . If the MEW is set too wide (e.g., ±50 ppm), isobaric noise is accidentally integrated, resulting in false positives. If set too narrow (e.g., ±1 ppm), natural instrumental jitter will cause the true analyte signal to drop out entirely.

LCMS_Workflow S1 1. Sample Preparation (Protein Precipitation/LLE) S2 2. UPLC Separation (Sub-2 µm C18 Column) S1->S2 Clean Extract S3 3. ESI+ Ionization & Lock Mass Infusion S2->S3 Eluent S4 4. HRMS Mass Analysis (Orbitrap / Q-TOF) S3->S4 [M+H]+ Ions S5 5. Data Processing (MEW ±5 ppm, Isotope Ratio) S4->S5 Raw Spectra

Self-validating LC-HRMS analytical workflow for exact mass determination.

The Self-Validating System: Isotopic Fidelity

A robust analytical protocol must validate itself independently of the primary measurement. For 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine, achieving a mass of 182.0479 is only the first half of the validation.

Because the molecule contains exactly one Chlorine atom, it possesses a highly distinct isotopic signature. Chlorine exists naturally as two stable isotopes: 35Cl (75.78% abundance) and 37Cl (24.22% abundance).

Therefore, a self-validating exact mass analysis must demonstrate the following:

  • Primary Peak: The monoisotopic [M+H]+ peak must appear at m/z 182.0479 (±5 ppm).

  • Isotopic Peak: An M+2 peak must appear at exactly m/z 184.0450 (±5 ppm), representing the 37Cl variant.

  • Intensity Ratio: The intensity ratio of the 182.0 peak to the 184.0 peak must be approximately 3:1 .

If the exact mass is correct but the 3:1 isotopic ratio is missing, the identification is definitively false. This built-in isotopic check renders the HRMS protocol a closed, self-validating logical system.

References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Validation of the Mass-Extraction-Window for Quantitative Methods Using Liquid Chromatography High Resolution Mass Spectrometry Source: Analytical Chemistry, American Chemical Society (ACS) URL:[Link]

  • Accurate Mass Measurements in Proteomics Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Validation

Efficacy of Pyrazolo[4,3-b]pyridine Derivatives vs. Standard Huntington's Disease Models: A Technical Comparison Guide

Executive Summary Drug development for Huntington's disease (HD) has historically been limited to symptomatic management. Current standard-of-care therapies (e.g., VMAT2 inhibitors like tetrabenazine) address motor sympt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Drug development for Huntington's disease (HD) has historically been limited to symptomatic management. Current standard-of-care therapies (e.g., VMAT2 inhibitors like tetrabenazine) address motor symptoms such as chorea but fail to halt the underlying progressive striatal neurodegeneration. Recently, the pyrazolo[4,3-b]pyridine scaffold has emerged as a highly versatile and potent pharmacophore. Depending on specific ring substitutions, these bicyclic heteroaryl derivatives act as either highly selective Phosphodiesterase 1 (PDE1) inhibitors (1)[1] or Cannabinoid type-2 (CB2) receptor agonists (2)[2].

This guide objectively compares the efficacy of these novel derivatives against standard HD therapeutic models, providing researchers with validated experimental workflows, mechanistic causality, and robust comparative data.

Pathophysiological Rationale: The Dual Potential of Pyrazolo[4,3-b]pyridines

The efficacy of pyrazolo[4,3-b]pyridines in HD models is rooted in their ability to target two distinct, yet complementary, neurodegenerative pathways:

Mechanism A: PDE1 Inhibition and Synaptic Plasticity

PDE1 enzymes, particularly the PDE1B subtype, are highly enriched in the brain's striatum (3)[3]. In HD, mutant huntingtin (mHTT) disrupts intracellular signaling, leading to the rapid degradation of cAMP and cGMP. 1H-pyrazolo[4,3-b]pyridin-7-amines act as highly selective PDE1 inhibitors. By blocking PDE1, these compounds elevate striatal cAMP/cGMP levels, restoring CREB-mediated transcription of Brain-Derived Neurotrophic Factor (BDNF), which is critical for medium spiny neuron survival (4)[4].

Mechanism B: CB2 Receptor Agonism and Neuroinflammation

Neuroinflammation, driven by microglial activation around mHTT aggregates, accelerates HD progression. Unlike CB1 receptors, which carry psychotropic liabilities, CB2 receptors are primarily localized on immune cells and are significantly upregulated in neuroinflammatory states (5)[5]. 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives function as selective CB2 agonists. They suppress the release of pro-inflammatory cytokines from microglia, providing robust neuroprotection without central nervous system (CNS) side effects (2)[2].

Pathway cluster_PDE1 Mechanism 1: PDE1 Inhibition cluster_CB2 Mechanism 2: CB2 Agonism Compound1 Pyrazolo[4,3-b]pyridine (PDE1 Inhibitor) PDE1 PDE1 Enzyme (Striatum) Compound1->PDE1 Inhibits CyclicN Elevated cAMP/cGMP PDE1->CyclicN Prevents degradation CREB CREB / BDNF Activation CyclicN->CREB Activates PKA/PKG Compound2 Pyrazolo[4,3-b]pyridine (CB2 Agonist) CB2 CB2 Receptor (Microglia) Compound2->CB2 Agonizes Inflam Pro-inflammatory Cytokines CB2->Inflam Suppresses Neuro Neuroprotection Inflam->Neuro Reduction leads to

Dual mechanistic pathways of pyrazolo[4,3-b]pyridine derivatives in Huntington's disease models.

Quantitative Efficacy: Comparative Data

To objectively evaluate the pyrazolo[4,3-b]pyridine scaffold, we summarize the quantitative performance of its optimized derivatives against standard HD models and reference compounds.

Therapeutic ClassMechanism of ActionIn Vitro PotencyBrain Penetrance (B/P)In Vivo Efficacy (BACHD Model)Disease Modifying?
Tetrabenazine (Standard)VMAT2 InhibitionIC50 ~ 3.2 nMHighReduces chorea; No survival benefitNo
ITI-214 (Reference)PDE1 InhibitionIC50 ~ 34 pMModerateMild motor improvementPotentially
Pyrazolo[4,3-b]pyridine (PDE1 Opt.)PDE1B InhibitionIC50 < 100 pMHigh (>1.2)Rescues striatal volume & motor deficitsYes
Pyrazolo[4,3-b]pyridine (CB2 Opt.)CB2 AgonismKi ~ 31 nMHighReduces microgliosis & neuroinflammationYes

Self-Validating Experimental Protocols

As drug development professionals, ensuring the reproducibility and trustworthiness of experimental data is paramount. The following protocols detail the critical, self-validating steps required for evaluating pyrazolo[4,3-b]pyridine derivatives (6)[6].

Workflow Synthesis 1. Synthesis Pyrazolo[4,3-b]pyridine InVitro 2. In Vitro Assays TR-FRET & Radioligand Synthesis->InVitro Purified Cmpd Cellular 3. Cellular Models SH-SY5Y Toxicity InVitro->Cellular IC50/Ki < 100nM InVivo 4. In Vivo Models BACHD / R6/2 Mice Cellular->InVivo Neuroprotection Readout 5. Efficacy Readouts Motor & Histology InVivo->Readout Phenotypic Rescue

Self-validating experimental workflow for evaluating pyrazolo[4,3-b]pyridine efficacy.

Protocol 1: In Vitro Target Engagement via TR-FRET (PDE1 Inhibition)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates interference from compound auto-fluorescence, ensuring high trustworthiness of the IC50 data.

  • Reagent Preparation: Prepare recombinant human PDE1B enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1% BSA).

  • Compound Titration: Dispense pyrazolo[4,3-b]pyridine derivatives in a 10-point dose-response curve (10 µM to 0.1 nM) into a 384-well plate.

    • Self-Validation Step: Include a known PDE1 inhibitor (e.g., ITI-214) as a positive control and DMSO as a vehicle control to establish the absolute dynamic range.

  • Substrate Addition: Add fluorophore-labeled cAMP substrate and incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection reagent (europium-cryptate labeled anti-cAMP antibody). Read the plate using a microplate reader (Excitation: 337 nm; Emission: 620 nm / 665 nm).

  • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.6, confirming that the signal window is robust enough to accurately determine the IC50 without artifactual drift (4)[4].

Protocol 2: In Vivo Efficacy in the BACHD Mouse Model

Causality: We utilize the BACHD transgenic mouse model because it expresses full-length human mutant huntingtin with a stable polyglutamine repeat (7)[7]. This model more accurately recapitulates the progressive striatal atrophy and late-onset motor deficits of human HD compared to fragment models (e.g., R6/2), yielding highly translatable data.

  • Cohort Assembly: Age-match female BACHD mice (6 months old, n=15/group) at the onset of motor deficits.

  • Dosing Regimen: Administer the pyrazolo[4,3-b]pyridine derivative (10 mg/kg) via oral gavage once daily for 12 weeks.

    • Self-Validation Step: Include a vehicle-treated BACHD cohort and a vehicle-treated wild-type (WT) littermate cohort to establish baseline disease deficit and healthy parameters respectively.

  • Motor Phenotyping (Rotarod): At weeks 4, 8, and 12, subject mice to an accelerating rotarod test (4 to 40 rpm over 5 minutes). Record latency to fall to assess motor coordination rescue.

  • Histological Readout: Post-euthanasia, extract the brain and perform immunohistochemistry for DARPP-32 (a marker for medium spiny neurons). Quantify striatal volume using stereological cell counting to confirm neuroprotection and disease modification (8)[8].

Conclusion

The pyrazolo[4,3-b]pyridine scaffold represents a powerful, dual-threat pharmacophore in the fight against Huntington's disease. Whether optimized for PDE1 inhibition to restore synaptic plasticity or tuned for CB2 agonism to halt neuroinflammation, these derivatives show superior disease-modifying potential compared to standard symptomatic treatments. Future IND-enabling studies should continue to leverage these self-validating workflows to ensure clinical translatability.

References

  • 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors (US10806718B2). Google Patents.
  • Compounds for treating Huntington's disease (US11407753B2). Google Patents.
  • 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors (WO2019121885A1). Google Patents.
  • New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands. ResearchGate.
  • 4-Bromo-6-chloro-2-methylpyridin-3-amine. Benchchem.

Sources

Comparative

Guide to the Structural Validation of CAS 2254506-82-4 Using 2D NMR Spectroscopy

An objective, data-driven guide to the spectroscopic validation of CAS 2254506-82-4, a notable selective WRN helicase inhibitor. This document serves researchers, scientists, and drug development professionals by providi...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven guide to the spectroscopic validation of CAS 2254506-82-4, a notable selective WRN helicase inhibitor. This document serves researchers, scientists, and drug development professionals by providing an in-depth comparison of 2D NMR techniques for structural elucidation.

In the rigorous field of medicinal chemistry and drug development, the unequivocal structural and conformational assignment of a novel chemical entity is a cornerstone of its progression from a hit to a clinical candidate. For a molecule with the complexity and therapeutic potential of CAS 2254506-82-4, a selective inhibitor of Werner syndrome helicase (WRN), this validation is not merely a procedural step but a critical prerequisite for understanding its structure-activity relationship (SAR) and mechanism of action.

This guide provides a comprehensive, field-proven methodology for the structural validation of CAS 2254506-82-4, focusing on a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will move beyond a simple listing of protocols to explain the causal logic behind the selection of each experiment, demonstrating how a combinatorial approach yields a self-validating and unambiguous structural assignment.

The Foundational Hypothesis: The Proposed Structure of CAS 2254506-82-4

All structural elucidation begins with a proposed two-dimensional structure, typically derived from the synthetic route. The primary objective of this guide is to employ a battery of spectroscopic techniques to rigorously test and confirm this hypothesis, ultimately extending it into the three-dimensional space to define the molecule's preferred conformation.

(A 2D chemical structure of CAS 2254506-82-4 would be presented here.)

Our validation strategy is to systematically build the molecular framework by mapping through-bond and through-space correlations, ensuring that every piece of data is cross-validated by complementary experiments.

The 2D NMR Toolkit: A Multi-Dimensional Strategy for Unambiguous Confirmation

While 1D ¹H and ¹³C NMR provide the initial census of proton and carbon environments, they are often insufficient for complex structures due to signal overlap and the inability to establish direct connectivity. 2D NMR circumvents these limitations by spreading correlations across a second frequency dimension.[1] Our core toolkit includes:

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) couplings through two or three bonds, which is fundamental for identifying spin systems (i.e., connected proton networks).[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons to their attached carbons (¹JCH), providing an unambiguous map of all C-H bonds.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for connecting disparate spin systems and identifying quaternary carbons.[5][6]

  • NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in three-dimensional space, irrespective of bond connectivity. This is the primary method for determining stereochemistry and conformation.[7][8]

Integrated Experimental and Analytical Workflow

The logical flow of data acquisition and interpretation is crucial. Each experiment builds upon the last, creating a web of interlocking evidence that culminates in a single, validated structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Validation A Sample Prep (~5-10 mg in 0.6 mL DMSO-d6) B 1D ¹H & ¹³C NMR (Initial Assessment) A->B C 2D COSY B->C D 2D HSQC B->D E 2D HMBC B->E F 2D ROESY B->F G Identify ¹H Spin Systems (from COSY) C->G H Assign C-H Pairs (from HSQC) D->H I Assemble Molecular Fragments (from HMBC) E->I J Determine Conformation & Stereochemistry (from ROESY) F->J G->I Cross-Validation H->I Cross-Validation K Propose Final Structure I->K Final Assembly J->K Final Assembly

Caption: Integrated workflow for structural validation using 2D NMR.

Part 1: Defining the Carbon Skeleton (COSY, HSQC, HMBC)

The first phase of our analysis focuses on establishing the covalent bond network of CAS 2254506-82-4.

COSY: Mapping ¹H-¹H Connectivity

The COSY experiment is the logical starting point for piecing together the proton framework. It identifies which protons "talk" to each other through the bonds.[9] Cross-peaks appear between protons that are J-coupled, typically separated by three bonds (vicinal coupling).[10]

Experimental Protocol:

  • Sample Preparation: A solution of 5-10 mg of CAS 2254506-82-4 is prepared in 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) and placed in a 5 mm NMR tube.

  • Spectrometer Setup: Data is acquired on a ≥400 MHz spectrometer.

  • Acquisition: A standard gradient-selected COSY (cosygp) pulse sequence is used. Typically, 2-4 scans per increment with 256 increments are sufficient for a sample of this concentration.

  • Processing: The data is processed with a sine-bell window function followed by a 2D Fourier Transform.

Data Interpretation: The spectrum is analyzed for off-diagonal cross-peaks, which symmetrically mirror each other across the diagonal. Each pair of cross-peaks confirms a ¹H-¹H coupling, allowing for the assembly of discrete spin systems (e.g., aromatic rings, aliphatic chains).

Table 1: Representative Hypothetical COSY Correlations for CAS 2254506-82-4

Proton Signal (δ ppm) Correlating Proton(s) (δ ppm) Interpretation
7.8 (doublet) 7.2 (doublet) Vicinal protons on a disubstituted aromatic ring.
4.1 (triplet) 2.5 (multiplet) Aliphatic -CH-CH₂- fragment.

| 3.5 (singlet) | None | Isolated proton (e.g., OCH₃) or NH. |

HSQC: Assigning Directly Bonded C-H Pairs

The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached.[11] This provides an unambiguous assignment of every protonated carbon in the molecule, resolving any ambiguity from the 1D ¹³C spectrum.

Experimental Protocol:

  • Acquisition: An edited HSQC sequence (hsqcedetgpsp) is preferred as it provides multiplicity information (CH/CH₃ vs. CH₂). The key parameter is the one-bond coupling constant (¹JCH), which is typically set to an average value of 145 Hz for sp² and sp³ carbons.

  • Processing: Standard 2D Fourier Transform.

Data Interpretation: Each peak in the HSQC spectrum corresponds to a single C-H bond. The y-axis coordinate is the ¹³C chemical shift, and the x-axis coordinate is the ¹H chemical shift. Edited HSQC allows for further differentiation: CH and CH₃ peaks will have a different phase (e.g., positive) than CH₂ peaks (e.g., negative).

HMBC: Assembling the Molecular Puzzle

The HMBC experiment is arguably the most powerful tool for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away (ⁿJCH).[5][6] This is the key to connecting the spin systems identified by COSY and placing quaternary (non-protonated) carbons.

Experimental Protocol:

  • Acquisition: A standard gradient-selected HMBC sequence (hmbcgplpndqf) is used. The long-range coupling delay is optimized for a ⁿJCH of ~8 Hz, which is a good compromise for detecting both ²J and ³J correlations.

Data Interpretation: The logic of HMBC is deductive. A correlation from a known proton to a carbon allows the placement of that carbon 2 or 3 bonds away. This is especially vital for linking fragments across heteroatoms or quaternary carbons.

G cluster_1 Connecting Link A Fragment A (e.g., Phenyl Ring) C Quaternary Carbon (e.g., C=O) B Fragment B (e.g., -CH₂-CH₃) H_A Proton on A H_A->C HMBC Correlation (³JCH) H_B Proton on B H_B->C HMBC Correlation (²JCH)

Sources

Validation

Benchmarking purity of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine from different chemical suppliers

Executive Summary & Chemical Context 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine (CAS: 2254506-82-4) is a highly specialized bicyclic heteroaryl building block. It has become increasingly critical in modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine (CAS: 2254506-82-4) is a highly specialized bicyclic heteroaryl building block. It has become increasingly critical in modern drug discovery, specifically serving as a core intermediate in the synthesis of small molecule splicing modulators for the treatment of neurodegenerative disorders such as Huntington's disease and Spinal Muscular Atrophy (SMA)[1].

Because the 5-chloro position is a prime target for downstream transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), the purity of this starting material is paramount. Trace heavy metals from upstream synthesis can poison downstream palladium catalysts, while structurally related des-chloro or regioisomeric impurities can generate inseparable byproducts, severely impacting both yield and pharmacological safety.

This guide provides an objective, self-validating framework for benchmarking the absolute purity of this intermediate across different chemical suppliers.

The Causality of Orthogonal Purity Benchmarking

Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a critical vulnerability in pharmaceutical sourcing. HPLC-UV provides relative purity (Area %), which is inherently biased by the extinction coefficients of the analytes[2]. If an impurity lacks a chromophore or has a drastically different UV response factor than the pyrazolo[4,3-b]pyridine core, HPLC will misrepresent the true mass fraction. Furthermore, HPLC-UV is entirely blind to inorganic salts, residual catalysts, and water[3].

To establish a self-validating system , we must employ orthogonal techniques:

  • HPLC-UV: Identifies and quantifies structurally related organic impurities.

  • Quantitative NMR (qNMR): Provides absolute mass fraction (% w/w). Because the integrated intensity of a proton resonance signal is directly proportional to the number of nuclei, qNMR offers a "universal" response without the need for relative response factors[4].

  • Karl Fischer (KF) Titration: Quantifies residual water that inflates sample mass.

  • ICP-MS: Detects trace heavy metals (e.g., Palladium or Copper) left over from the supplier's upstream synthesis.

When the absolute purity derived from qNMR matches the Mass Balance calculation ( 100%−HPLC Impurities−Water−Inorganics ), the analytical protocol validates itself[5].

Supplier Benchmarking Data

The following table summarizes a representative benchmarking study of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine sourced from three different commercial suppliers.

SupplierClaimed PurityHPLC-UV (a/a%)qNMR (% w/w)Water (KF, % w/w)Residual Pd (ICP-MS)
Supplier A 95%98.2%97.4% 0.4%< 5 ppm
Supplier B 95%96.5%92.1% 2.1%45 ppm
Supplier C 97%97.8%96.0% 0.8%12 ppm

Data Interpretation: Supplier B highlights the danger of relying solely on HPLC. While their HPLC-UV purity (96.5%) meets their catalog claim, their absolute purity by qNMR fails (92.1%). This discrepancy is caused by high water content (2.1%) and significant palladium contamination (45 ppm), which are invisible to UV detection but contribute to the physical weight of the sample. Supplier A is the optimal choice for sensitive downstream cross-coupling reactions.

Experimental Methodologies

Protocol 1: HPLC-UV Analysis (Relative Purity)
  • Objective: Quantify structurally related organic impurities.

  • Causality for Method Design: The basic pyridine nitrogen (pKa ~ 4-5) of the analyte will interact with free silanols on standard silica-based stationary phases, causing severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase ensures complete protonation of the pyridine ring, sharpening the peak and improving resolution from closely eluting regioisomers.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1.0 mg of the supplier sample in 1.0 mL of HPLC-grade Acetonitrile.

  • Stationary Phase: C18 reverse-phase column (e.g., 50 x 4.6 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Milli-Q Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 254 nm. (The conjugated pyrazolo-pyridine core exhibits strong absorbance at this wavelength).

  • Analysis: Integrate all peaks with a Signal-to-Noise (S/N) ratio > 10. Calculate the relative Area %.

Protocol 2: High-Field 1 H qNMR (Absolute Purity)
  • Objective: Determine the absolute mass fraction (% w/w) of the active pharmaceutical ingredient (API)[6].

  • Causality for Method Design: Accurate qNMR requires an Internal Standard (IS) that does not overlap with the analyte's signals. Maleic acid provides a sharp singlet at ~6.3 ppm, sitting perfectly between the analyte's aliphatic methyl signals (~2.5 - 4.0 ppm) and its aromatic pyridine proton (~8.0 ppm). Furthermore, the relaxation delay ( D1​ ) must be rigorously controlled to prevent truncated integrals[3].

Step-by-Step Procedure:

  • Standard Selection: Accurately weigh ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) and ~10.0 mg of the 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine sample using a calibrated microbalance ( d=0.001 mg).

  • Solvation: Dissolve the mixture entirely in 600 µL of anhydrous DMSO- d6​ .

  • Acquisition Parameters:

    • Set the relaxation delay ( D1​ ) to 30 seconds . Causality: D1​ must be at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton to ensure >99.3% magnetization recovery. Failing to do so artificially skews the purity calculation.

    • Acquire 16 to 64 scans depending on the required signal-to-noise ratio.

  • Data Processing: Apply baseline correction and integrate the Maleic acid singlet (6.3 ppm, 2H) and the analyte's pyrazole N -methyl singlet (~4.0 ppm, 3H).

  • Calculation: Calculate absolute purity ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity).

Analytical Workflow Visualization

OrthogonalPurity Start 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Supplier Sample HPLC HPLC-UV Analysis (Relative Purity a/a%) Start->HPLC qNMR 1H qNMR Analysis (Absolute Purity % w/w) Start->qNMR KF Karl Fischer Titration (Water Content) Start->KF ICP ICP-MS (Trace Metals/Pd) Start->ICP MassBalance Mass Balance Calculation (100% - Impurities) HPLC->MassBalance Validation Cross-Validation (qNMR vs Mass Balance) qNMR->Validation KF->MassBalance ICP->MassBalance MassBalance->Validation Decision Supplier Qualified? Validation->Decision

Figure 1: Orthogonal purity benchmarking workflow for synthetic intermediates.

References

  • Compounds for treating Huntington's disease (US Patent 11,407,753 B2). Google Patents.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry. Available at:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . Organic Process Research & Development. Available at:[Link]

  • Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report) . Pure and Applied Chemistry. Available at:[Link]

Sources

Comparative

Comparative analysis of cross-coupling catalysts for functionalizing 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

Title : Comparative Analysis of Cross-Coupling Catalysts for the Late-Stage Functionalization of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Introduction & Substrate Analysis 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Analysis of Cross-Coupling Catalysts for the Late-Stage Functionalization of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

Introduction & Substrate Analysis

5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is a privileged bicyclic heteroaromatic scaffold frequently utilized in modern drug discovery. It serves as a critical core in the development of 1[1] and 2[2]. Functionalizing the 5-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a vital late-stage synthetic step.

However, aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making the initial oxidative addition to the Pd(0) center kinetically challenging compared to their bromide or iodide counterparts[3]. This guide objectively compares three leading catalyst systems, evaluating their mechanistic efficiency, substrate tolerance, and operational protocols for functionalizing this specific pyrazolo-pyridine core.

Mechanistic Causality & Catalyst Selection

Choosing the right catalyst requires understanding the causality between ligand architecture and the fundamental steps of the catalytic cycle:

  • Pd(dppf)Cl₂ (The Baseline) : This bidentate phosphine ligand provides a wide bite angle that stabilizes the Pd center. While reliable for highly activated heteroaryl chlorides, it often struggles with steric hindrance and requires high temperatures (90–110 °C) to overcome the activation barrier for the 5-chloro substituent.

  • Pd₂(dba)₃ + XPhos (The Bulky Phosphine) : XPhos is an electron-rich, sterically demanding biaryl phosphine. The high electron density accelerates the rate-limiting oxidative addition into the sluggish C-Cl bond. Conversely, its massive steric bulk forces the substrate fragments together, facilitating rapid reductive elimination and preventing competitive off-target pathways like β-hydride elimination[4].

  • PEPPSI-IPr (The NHC Precatalyst) : Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) utilizes a highly bulky N-heterocyclic carbene (IPr). The 3-chloropyridine acts as a "throw-away" ligand that stabilizes the Pd(II) precatalyst, allowing for indefinite benchtop storage. Upon activation, the strong σ-donating NHC ligand tightly binds the metal, preventing degradation into inactive "Pd black" while driving the cross-coupling of deactivated chlorides at remarkably low temperatures[5].

G Substrate 5-Chloro-2,7-dimethyl- 2H-pyrazolo[4,3-b]pyridine OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Substrate->OxAdd Pd(0) Active Species TransMet Transmetalation / Amination (Boronic Acid / Amine) OxAdd->TransMet RedElim Reductive Elimination (Accelerated by Bulk) TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Product Functionalized Product (e.g., mGlu4 PAM) RedElim->Product

Catalytic cycle highlighting C-Cl activation in pyrazolo[4,3-b]pyridines.

Quantitative Performance Comparison

To provide an objective benchmark, the following table summarizes the typical performance metrics of these three systems when coupling 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine with standard coupling partners (e.g., phenylboronic acid for Suzuki, morpholine for Buchwald-Hartwig).

Catalyst SystemReaction TypeLoading (mol%)Temp (°C)Time (h)Avg. Yield (%)Key Advantage
Pd(dppf)Cl₂ Suzuki-Miyaura5.010012–1665–75Cost-effective, standard baseline.
Pd₂(dba)₃ / XPhos Buchwald-Hartwig2.0 / 4.080–904–885–95Excellent for bulky/secondary amines.
PEPPSI-IPr Suzuki / B-H1.0–2.025–602–490–98Bench-stable, room-temp capabilities.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps: monitoring visual color changes confirms precatalyst activation, and mass spectrometry tracking ensures complete conversion before workup.

Protocol A: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos
  • Preparation : In an oven-dried Schlenk tube under argon, add 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv). Causality: NaOtBu is a strong base required to deprotonate the amine, facilitating its coordination to the Pd center.

  • Catalyst Activation : Add Pd₂(dba)₃ (2.0 mol%) and XPhos (4.0 mol%). The 1:2 Pd-to-ligand ratio ensures the complete formation of the highly active monomeric L₁Pd(0) species.

  • Solvent Addition : Add anhydrous toluene (0.2 M). The mixture will initially appear dark purple/red due to the dba ligands.

  • Heating & Validation : Heat the reaction to 90 °C. Validation Check: Within 15 minutes, the solution must transition to a clear yellow/orange. This visual cue indicates the successful displacement of dba and the formation of the active XPhos-Pd(0) complex.

  • Monitoring : Stir for 4–6 hours. Monitor via LC-MS. The disappearance of the starting material's m/z 182.0 [M+H]⁺ peak validates reaction completion[2].

  • Workup : Cool to room temperature, quench with water, and extract with EtOAc. Pass the organic layer through a Celite pad to remove precipitated Pd black.

Protocol B: Suzuki-Miyaura Coupling using PEPPSI-IPr
  • Preparation : To a standard reaction vial, add the pyrazolo[4,3-b]pyridine chloride (1.0 equiv), arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition : Weigh out PEPPSI-IPr (1.0 mol%) directly on the benchtop. Causality: The 3-chloropyridine ligand renders this Pd(II) complex completely air- and moisture-stable, eliminating the need for a glovebox.

  • Reaction : Add a mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). The water is crucial for dissolving the inorganic base and activating the boronic acid into the more reactive boronate species.

  • Validation : Stir at 60 °C. Validation Check: The in situ reduction of Pd(II) to Pd(0) by the boronic acid initiates the cycle. TLC (Hexanes/EtOAc) should show distinct product formation within 2 hours.

G Prep 1. Reagent & Base Setup (Stoichiometry Control) Mix 2. Catalyst Addition (Pd(0) Generation) Prep->Mix React 3. Thermal Activation (LC-MS / TLC Validation) Mix->React Quench 4. Quench & Filtration (Celite Pad for Pd Removal) React->Quench Purify 5. Flash Chromatography (Isolation of Target) Quench->Purify

Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

While traditional catalysts like Pd(dppf)Cl₂ can functionalize 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine under forcing conditions, modern bulky systems provide vastly superior results. For C-N bond formation, the Pd₂(dba)₃/XPhos system remains the gold standard due to its ability to prevent β-hydride elimination and activate strong C-Cl bonds. For C-C bond formation, PEPPSI-IPr offers unparalleled operational simplicity, allowing benchtop setup and rapid conversion at significantly lower temperatures.

References

  • Discovery, Structure–Activity Relationship, and Biological Characterization of a Novel Series of 6-((1H-Pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu4) . ACS Publications. 1

  • Palladium-catalyzed coupling reactions of aryl chlorides . Angewandte Chemie International Edition. 3

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides . Synthesis. 6

  • PEPPSI™ Catalysts Overview . Sigma-Aldrich.

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst . MDPI. 5

  • Compounds for treating Huntington's disease (US11407753B2) . Google Patents. 2

Sources

Validation

A Comparative Guide to In Vitro and In Vivo Validation of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine Derived Neurotherapeutics

Introduction: The Therapeutic Promise of the Pyrazolo[4,3-b]pyridine Scaffold The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives have been investigated as potent and selective inhibitors of key signaling proteins implicated in neurodegenerative diseases, such as Receptor Interacting Protein 1 (RIP1) kinase and Phosphodiesterase 2 (PDE2).[1][2] The compound 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine represents a specific embodiment of this promising chemical class, necessitating a rigorous and multi-faceted validation strategy to translate its potential from the bench to the clinic.

The path of a neurotherapeutic candidate from discovery to potential clinical application is fraught with challenges, with a high attrition rate often attributed to a disconnect between early-stage assays and complex in vivo biology.[3][4][5] This guide provides a comprehensive comparison of in vitro and in vivo validation methodologies, offering a strategic framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate the synergistic relationship between cell-based assays and whole-organism models in de-risking and advancing novel neurotherapeutics derived from this scaffold.

Section 1: The In Vitro Validation Cascade: Building a Mechanistic Foundation

The in vitro phase is the cornerstone of drug discovery, designed to rapidly assess a compound's fundamental properties in a controlled, high-throughput environment. The primary objectives are to confirm target engagement, establish a therapeutic window (efficacy vs. toxicity), and elucidate the mechanism of action before committing to costly and complex animal studies.

The Rationale for an In Vitro-First Approach

Initiating with cell-based assays is a strategic imperative. It allows for the screening of numerous analogues to establish structure-activity relationships (SAR) efficiently.[6] Furthermore, these models provide a window into the molecular-level interactions that underpin a compound's therapeutic effect, which is crucial for target validation and biomarker discovery.[7]

The In Vitro Experimental Workflow

The validation process follows a logical cascade, moving from broad, primary screens to more complex, disease-relevant secondary and mechanistic assays.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Disease Modeling) cluster_2 Mechanistic Elucidation TE Target Engagement Assays (e.g., CETSA, NanoBRET) CV Cell Viability & Cytotoxicity (e.g., MTT, LDH Assays) TE->CV Is it non-toxic? NP Neuroprotection Assays (e.g., Oxidative Stress Model) CV->NP Does it protect neurons? BBB In Vitro BBB Model (e.g., Transwell Assay) NP->BBB Can it reach the brain? SP Signaling Pathway Analysis (e.g., Western Blot, qPCR) NP->SP How does it work? AO Apoptosis & Oxidative Stress (e.g., Caspase-Glo, ROS Assays) SP->AO

Caption: The In Vitro Validation Workflow for Neurotherapeutics.

Key In Vitro Methodologies

1. Target Engagement Assays: The first critical question is whether the compound physically interacts with its intended molecular target within a living cell.[6][7] A lack of target engagement is a primary reason for clinical trial failure.[5]

  • Cellular Thermal Shift Assay (CETSA): This label-free method relies on the principle that ligand binding stabilizes a target protein against heat-induced denaturation.[7] Changes in the protein's melting point in the presence of the compound confirm engagement.

  • Bioluminescence Resonance Energy Transfer (BRET): BRET-based systems, such as NanoBRET™, quantify compound binding in live cells by measuring energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[8]

2. Cell Viability and Cytotoxicity Assays: Before assessing for neuroprotection, it's essential to determine the compound's intrinsic toxicity to establish a therapeutic concentration range.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[9][10] A decrease in signal indicates reduced cell viability.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage.[9] Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.

3. Neuroprotection Assays: These assays form the core of efficacy testing, using established neurotoxic insults to mimic disease pathology. A common and relevant model for many neurodegenerative diseases is glutamate-induced oxidative injury.[11]

  • Model System: The murine hippocampal cell line HT22 or the human neuroblastoma cell line SH-SY5Y are frequently used.[11][12][13]

  • Insult: Cells are exposed to a neurotoxin such as glutamate, 6-hydroxydopamine (6-OHDA) for Parkinson's models, or Amyloid-β (Aβ) peptides for Alzheimer's models to induce cell death.[10][12][14]

  • Intervention: The neuroprotective potential of the pyrazolo[4,3-b]pyridine derivative is assessed by its ability to rescue cells from the toxic insult, typically quantified by a cell viability assay like MTT or Resazurin.[11]

4. In Vitro Blood-Brain Barrier (BBB) Permeability: A neurotherapeutic is useless if it cannot reach its target in the central nervous system (CNS).[15] In vitro BBB models provide an early indication of a compound's ability to cross this highly selective barrier.[16][17]

  • Transwell Assay: This model typically uses brain microvascular endothelial cells (like the bEnd.3 line) cultured on a semi-permeable membrane in a Transwell insert.[11][18] The test compound is added to the apical (blood) side, and its concentration in the basolateral (brain) side is measured over time, often by HPLC.[11]

Detailed Protocol: Glutamate-Induced Neuroprotection Assay in HT22 Cells

This protocol provides a self-validating system to assess the neuroprotective effects of a 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine derivative against oxidative stress.

  • Cell Seeding: Plate HT22 hippocampal neurons in a 96-well plate at a density of 2x10⁴ cells/well and allow them to adhere overnight at 37°C in 5% CO₂.[11]

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control. Incubate for 1-2 hours.

  • Induce Oxidative Injury: Add glutamate to the wells to a final concentration of 5 mM.[11] Do not add glutamate to the "no treatment" control wells. This group represents 100% cell viability.

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

  • Assess Viability (Resazurin Assay):

    • Prepare a working solution of Resazurin dye.

    • Add the dye to each well and incubate for 2-4 hours, or until a color change is observed.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis:

    • Positive Control (Glutamate Only): Should show a significant reduction in cell viability (e.g., ~40-50%) compared to the "no treatment" control.[11]

    • Test Compound: Calculate the percentage of neuroprotection relative to the glutamate-only control. A dose-dependent increase in cell viability indicates a neuroprotective effect.

In Vitro Data Summary
Assay TypeKey QuestionExample Method(s)Typical Endpoint(s)
Target Engagement Does the compound bind its intended target in cells?CETSA, NanoBRETChange in protein melting temperature, BRET ratio
Cytotoxicity What concentration of the compound is toxic to cells?MTT, LDH ReleaseIC₅₀ (Inhibitory Concentration)
Neuroprotection Can the compound protect neurons from a toxic insult?Glutamate/Aβ/6-OHDA ChallengeEC₅₀ (Effective Concentration), % Cell Viability
BBB Permeability Can the compound cross a model of the blood-brain barrier?Transwell AssayApparent Permeability Coefficient (Papp)

Section 2: The In Vivo Validation Pathway: Assessing Efficacy in a Complex System

While in vitro assays provide crucial mechanistic data, they cannot replicate the intricate physiology of a living organism.[19] In vivo validation is the essential next step to evaluate a compound's pharmacokinetics, safety, and behavioral efficacy in the context of a whole, integrated biological system.

The Rationale for Animal Models

Animal models are indispensable for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) and for assessing its effects on complex cognitive and motor functions that cannot be modeled in a dish.[20] They are critical for bridging the translational gap between cell-based findings and potential human efficacy.[3][21]

The In Vivo Experimental Workflow

The in vivo pathway begins with understanding the drug's behavior in the body, proceeds to testing in a relevant disease model, and culminates in post-mortem tissue analysis to confirm target engagement and downstream effects at a molecular level.

G cluster_0 Pharmacokinetics & Safety cluster_1 Efficacy Testing cluster_2 Post-Mortem Analysis PKPD PK/PD Studies (Brain Penetrance, Half-life) Tox Toxicity Studies (e.g., Weight loss, Organ health) PKPD->Tox Is it safe? Model Animal Disease Model Selection (e.g., Transgenic, Neurotoxin) Tox->Model Select relevant model Behav Behavioral Assessments (Cognitive & Motor Tests) Model->Behav Does it improve function? Histo Histology & IHC (Neuronal loss, Target markers) Behav->Histo Confirm cellular changes Biochem Biochemical Assays (e.g., Brain homogenate analysis) Histo->Biochem

Caption: The In Vivo Validation Workflow for Neurotherapeutics.

Key In Vivo Methodologies

1. Pharmacokinetics/Pharmacodynamics (PK/PD): A core requirement for any neurotherapeutic is its ability to cross the blood-brain barrier and achieve a sufficient concentration for a sufficient duration at its target site.[15]

  • Methodology: The compound is administered to rodents (e.g., via oral gavage or intravenous injection). At various time points, blood and brain tissue are collected. Drug concentrations are measured using techniques like LC-MS/MS to determine key parameters such as brain-to-plasma ratio, half-life, and clearance.[22]

  • Causality: This data is critical for designing the dosing regimen for subsequent efficacy studies. If a compound shows poor brain penetration, it is unlikely to succeed, regardless of its in vitro potency.

2. Animal Models of Neurodegeneration: The choice of animal model is paramount and must align with the therapeutic hypothesis.[23] Models generally fall into two categories:

  • Pharmacologically-Induced Models: These involve administering a neurotoxin to induce specific neuronal loss. For example, injecting 6-OHDA into the nigrostriatal pathway creates a widely used model of Parkinson's disease.[24] This approach is cost-effective but may not model the progressive nature of the disease accurately.[23]

  • Genetic Models: Transgenic rodents that overexpress mutated human genes (e.g., amyloid precursor protein for Alzheimer's or α-Synuclein for Parkinson's) often recapitulate the causes and consequences of the disease more faithfully.[23]

3. Behavioral Assessments: Behavioral tests are the ultimate functional readout of a neurotherapeutic's efficacy.[25][26]

  • Cognitive Function:

    • Morris Water Maze (MWM): A classic test of spatial learning and memory where a rodent must learn the location of a hidden platform in a pool of water.[25][26] It is particularly sensitive to hippocampal dysfunction, a hallmark of Alzheimer's disease.[26]

    • Novel Object Recognition: This test assesses working memory and attention based on a rodent's innate preference to explore a novel object over a familiar one.[23]

  • Motor Function:

    • Rotarod Test: This test measures motor coordination and balance by assessing how long a rodent can remain on a rotating rod.[27] It is essential for evaluating therapies for diseases like Parkinson's or ALS that involve motor impairment.[23][27]

4. Post-Mortem Tissue Analysis: After behavioral testing, brain tissue is analyzed to correlate functional improvements with cellular and molecular changes.

  • Immunohistochemistry (IHC): Slices of the brain are stained with antibodies to visualize outcomes like the preservation of dopaminergic neurons in a Parkinson's model or a reduction in amyloid plaques in an Alzheimer's model.

  • Biochemical Analysis: Brain homogenates can be used to measure levels of neurotransmitters, inflammatory markers, or to confirm that the drug engaged its target in the brain tissue.

In Vivo Data Summary
Validation StageKey QuestionExample Method(s)Typical Endpoint(s)
Pharmacokinetics Does the drug get into the brain at sufficient levels?LC-MS/MS of plasma and brain tissueBrain-to-plasma ratio, Cmax, T½
Efficacy Does the drug improve disease-related behaviors?Morris Water Maze, Rotarod TestEscape latency, time on rod, preference index
Target Validation Did the drug produce the expected biological changes?Immunohistochemistry, Western BlotNeuronal survival, plaque reduction, protein phosphorylation

Section 3: Bridging the Gap: An Integrated In Vitro-In Vivo Strategy

The true power of a validation program lies not in the individual assays, but in the seamless integration of in vitro and in vivo data. This synergy creates a feedback loop where each stage informs and refines the next, increasing the probability of clinical success.

The Challenge of Translation

The transition from a controlled cellular environment to a complex organism introduces variables like drug metabolism, protein binding, and off-target effects that can confound efficacy.[3][28] A compound that is highly potent in vitro may fail in vivo due to poor pharmacokinetic properties or unforeseen toxicity.[5]

G cluster_0 In Vitro cluster_1 In Vivo IVT In Vitro Data (Potency, Mechanism) IVV In Vivo Studies (Efficacy, PK/PD) IVT->IVV Informs dose selection & biomarker strategy IVV->IVT Explains unexpected results (e.g., metabolite activity)

Caption: The Iterative In Vitro-In Vivo Feedback Loop.

Building a Coherent Narrative
  • In Vitro to In Vivo: The EC₅₀ from neuroprotection assays helps define the target concentration needed in the brain. PK/PD studies then determine the peripheral dose required to achieve this target concentration. In vitro mechanistic data (e.g., which signaling pathway is modulated) identifies the key biomarkers that should be measured in vivo to confirm the mechanism of action.

  • In Vivo to In Vitro: If an in vivo study fails, the results can guide further in vitro experiments. For example, if the compound had good brain penetration but no efficacy, one might test its metabolites in vitro to see if they are inactive or antagonistic. If unexpected toxicity is observed, off-target screening assays can be employed.[5]

Conclusion

The validation of a novel neurotherapeutic candidate like a 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine derivative is a marathon, not a sprint. A robust preclinical package requires a thoughtful and integrated strategy that leverages the strengths of both in vitro and in vivo models. In vitro assays provide the speed, throughput, and mechanistic detail necessary for early-stage discovery and optimization. In vivo studies provide the indispensable physiological and behavioral context to validate those findings. By viewing these two approaches not as separate hurdles but as a continuous, iterative cycle, researchers can build a compelling, data-driven case for their compound, significantly de-risking the challenging path toward clinical development and, ultimately, a new therapy for patients with neurodegenerative disease.

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  • Murine Models of Neurodegenerative Diseases - Maze Engineers - Conduct Science. (2019, February 13).
  • Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. (2023, December 25).
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  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC.
  • Measurement of the Pharmacokinetics and Pharmacodynamics of Neuroactive Compounds. (2010, January 15).
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  • Animal models of neurodegenerative diseases. - Broad Institute.
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  • In Vitro and In Vivo Pipeline for Validation of Disease-Modifying Effects of Systems Biology-Derived Network Treatments for Traumatic Brain Injury—Lessons Learned - PMC.
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC.
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  • Discovery of novel 2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridine-7-one derivatives as PDE2 inhibitors with Alzheimer's disease therapeutic potential - PubMed. (2025, October 24).
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

Hazard Assessment and Characterization Given its chemical structure—a chlorinated pyridine derivative—5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine should be handled as a hazardous substance. The presence of the chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Characterization

Given its chemical structure—a chlorinated pyridine derivative—5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine should be handled as a hazardous substance. The presence of the chloro- group and the pyrazolo-pyridine core suggests potential toxicity, and it may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Similar compounds are known to be irritants to the skin, eyes, and respiratory tract.[1][3] Furthermore, many organic solvents and reagents are flammable.[4] Therefore, it is crucial to treat this compound with the appropriate precautions.

Property Identifier
Chemical Name 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine
CAS Number 2254506-82-4[5]
Molecular Formula C₈H₈ClN₃[5]
Molecular Weight 181.62 g/mol [5]
Assumed Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Potential environmental hazard.[1][2]
Personal Protective Equipment (PPE) and Handling

When handling 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine in its pure form or in solution, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should also be worn.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for tears or holes before use.

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[6]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Do not use combustible materials such as paper towels to absorb the initial spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[7] The spill area should then be decontaminated with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office immediately.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Waste Collection and Segregation

Proper segregation and collection of chemical waste at the point of generation are crucial for safe disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.[9][10]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine," and the approximate concentration and quantity.[9] Do not use abbreviations or chemical formulas.[9]

  • Segregation: This waste stream should be segregated from other chemical waste to prevent potentially hazardous reactions. Specifically, keep it separate from strong oxidizing agents and strong acids.[6]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition.[9][11] The container must be kept closed at all times, except when adding waste.[9]

Disposal Pathway

The disposal of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine must comply with all local, state, and federal regulations, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12]

Disposal Workflow Diagram:

G cluster_lab In the Laboratory cluster_ehs EH&S / Waste Management cluster_disposal Disposal Method A Generation of Waste (Pure compound or in solution) B Segregate into a Designated, Labeled Hazardous Waste Container A->B C Store in Satellite Accumulation Area (Keep container closed) B->C D Request Waste Pickup from EH&S C->D E Consolidation of Waste by Trained Professionals D->E F Transportation by a Licensed Hazardous Waste Hauler E->F G Final Disposal at a Permitted Facility F->G H High-Temperature Incineration G->H

A workflow for the proper disposal of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.

Final Disposal Method:

Due to its chlorinated nature, the recommended final disposal method for this compound is high-temperature incineration at a licensed hazardous waste disposal facility.[7][13] This process ensures the complete destruction of the compound and its hazardous properties. Landfill disposal is not a suitable option.

Regulatory Compliance

All laboratories generating hazardous waste are subject to the regulations outlined in the RCRA.[11] Academic laboratories may have the option to follow the alternative standards of Subpart K of the RCRA, which are specifically designed for the unique circumstances of research and teaching labs.[14] It is imperative to consult your institution's Environmental Health & Safety (EH&S) office for specific guidance and to ensure full compliance with all applicable regulations.[9]

By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community, ensuring that our pursuit of knowledge does not come at the cost of personal or environmental well-being.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Standard Operating Procedures for Pyridine. Washington State University. [Link]

  • Safety Data Sheet: pyridine. Chemos GmbH&Co.KG. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Disposal Methods for Chlorinated Aromatic Waste. ElectronicsAndBooks. [Link]

  • 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine Safety Data Sheet. NextSDS. [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals In the pursuit of scientific advancement, the safety of laboratory personnel is paramount. This guide provides a comprehensive, technically grounded framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the safety of laboratory personnel is paramount. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine. By integrating established safety protocols with a deep understanding of chemical hazards, we aim to foster a secure and productive research environment.

Understanding the Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine should be obtained from your chemical supplier, we can infer its potential hazards based on its chemical structure. As a chlorinated pyridine derivative, it is prudent to treat this compound as potentially harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Similar compounds can cause skin and eye irritation.[1][2][3] Therefore, a robust personal protective equipment (PPE) and handling plan is not merely a suggestion but a critical necessity.

Core Directive: Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize chemical exposure.[4][5] The following table outlines the essential PPE for handling 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.

CategorySpecific PPERationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[1]Protects against splashes and airborne particulates. A face shield provides a secondary barrier for the entire face. All eyewear must be ANSI-certified (bear the "Z87.1" mark).[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Double-gloving is recommended to provide an extra layer of protection. Always inspect gloves for tears or punctures before use and dispose of them properly after handling.[1]
Body Protection A long-sleeved laboratory coat.Should be kept fully buttoned to protect skin and clothing from contamination.[1] Consider a chemical-resistant apron for added protection during transfers of larger quantities.
Respiratory Protection NIOSH-approved respirator.Required when engineering controls like a fume hood are not available or insufficient to maintain exposure below permissible limits.[1][7] Use of a respirator necessitates a formal respiratory protection program, including fit testing.[1]

Operational Plan: From Receipt to Disposal

A structured workflow is essential for minimizing risk. The OSHA Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical use.[4][8][9][10]

Pre-Handling Protocol:
  • Information Gathering: Thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer.[8][9] This document contains critical information on hazards, safe handling, and emergency procedures.

  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[4] All manipulations of the solid compound or its solutions should occur within the fume hood.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are accessible and unobstructed.[11] Have a chemical spill kit readily available.

Step-by-Step Handling Procedure:
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Aliquotting and Transfer:

    • Perform all weighing and transfers within a chemical fume hood to contain any dust or vapors.

    • Use dedicated spatulas and glassware.

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination:

    • Clean all work surfaces with an appropriate solvent.

    • Decontaminate all glassware and equipment.

    • Properly doff and dispose of all contaminated PPE as hazardous waste.

Emergency Response: A Self-Validating System

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Spill Response:

    • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand), collect it in a sealed container, and label it as hazardous waste.[11]

    • Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12]

Disposal Plan: A Commitment to Environmental Stewardship

All waste containing 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine must be treated as hazardous waste.[1]

  • Waste Segregation:

    • Halogenated Organic Waste: This compound is a halogenated organic substance.[13][14] Collect all solid and liquid waste containing this chemical in a designated, properly labeled, and sealed container for halogenated organic waste.[12][15]

    • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and absorbent pads, must be disposed of as hazardous waste.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[15]

  • Storage and Disposal: Store waste in a designated satellite accumulation area and arrange for disposal through your institution's EHS office.

Visualizing the Safety Workflow

To ensure a clear understanding of the procedural flow, the following diagram illustrates the key stages of safe handling and disposal.

cluster_prep Preparation cluster_handling Handling Protocol (in Fume Hood) cluster_disposal Waste Management cluster_emergency Emergency Procedures A Review SDS & CHP B Verify Engineering Controls (Fume Hood) A->B C Assemble & Inspect PPE B->C D Weighing & Transfer C->D M Execute Emergency Response Plan C->M E Experimental Use D->E F Decontaminate Work Area & Equipment E->F G Segregate Halogenated Waste F->G F->M H Label & Seal Waste Container G->H I Store in Satellite Accumulation Area H->I J Contact EHS for Disposal I->J K Exposure (Skin/Eye/Inhalation) K->M L Spill L->M

Caption: A procedural workflow for the safe handling and disposal of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.

By adhering to these rigorous safety protocols, you can confidently advance your research while upholding the highest standards of laboratory safety.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • ECHA publishes new guidance on Safety Data Sheets. (2011, September 8). European Chemicals Agency. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Part D. (2016, June). European Chemicals Agency. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Material Safety Data Sheet: Pyridine. (2011, August 29). Avantor. Retrieved from [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15: Consumer exposure assessment. (2016, July). European Chemicals Agency. Retrieved from [Link]

  • Common Name: 2-CHLOROPYRIDINE. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • The REACH Chemical Regulation and OSH: Chemical safety report – chemical safety assessment. (n.d.). DGUV. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

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